2-(6-Chloropyridin-2-yl)acetic acid
Description
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Properties
IUPAC Name |
2-(6-chloropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIZNALVARXJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590224 | |
| Record name | (6-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-14-1 | |
| Record name | (6-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Potential Mechanism of Action of 2-(6-Chloropyridin-2-yl)acetic Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide outlines a hypothesized mechanism of action for 2-(6-Chloropyridin-2-yl)acetic acid based on the known biological activities of structurally similar compounds. Direct experimental evidence for the biological activity of this compound is not currently available in the public domain. This document is intended for informational and research guidance purposes only.
Introduction
This compound is a heterocyclic compound featuring a pyridine ring, a common scaffold in medicinal chemistry. While the specific biological targets of this molecule have not been definitively elucidated, analysis of structure-activity relationships (SAR) of analogous compounds suggests a potential role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1).[1] This enzyme is a key player in the inflammatory cascade, making it an attractive target for the development of novel anti-inflammatory therapeutics.[1] This guide will delve into the hypothesized mechanism of action centered on mPGES-1 inhibition, presenting the relevant signaling pathways, experimental protocols for inhibitor characterization, and quantitative data from related compounds.
Hypothesized Mechanism of Action: Inhibition of Microsomal Prostaglandin E Synthase-1 (mPGES-1)
The primary hypothesized mechanism of action for this compound is the inhibition of microsomal prostaglandin E synthase-1 (mPGES-1). mPGES-1 is a terminal synthase in the arachidonic acid cascade, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2).[2] PGE2 is a potent pro-inflammatory mediator involved in pain, fever, and swelling.[2] By inhibiting mPGES-1, this compound could potentially reduce the production of PGE2, thereby exerting anti-inflammatory effects.
The mPGES-1 Signaling Pathway
The production of PGE2 is initiated by the release of arachidonic acid from the cell membrane by phospholipase A2. Arachidonic acid is then converted to PGH2 by cyclooxygenase (COX) enzymes, primarily COX-2 during inflammation.[2] Finally, mPGES-1 catalyzes the isomerization of PGH2 to PGE2.[2]
Data Presentation: Inhibitory Activity of Structurally Related Compounds
While no specific IC50 values are available for this compound against mPGES-1, the following table summarizes the inhibitory concentrations of various compounds, some of which contain heterocyclic cores, against human mPGES-1. This data provides a basis for the hypothesis that pyridine-containing acetic acid derivatives may exhibit inhibitory activity.
| Compound Class/Name | Scaffold | IC50 (µM) - Cell-Free | IC50 (µM) - Cell-Based (A549 cells) | Reference |
| MF63 | Phenanthrene imidazole | 0.001 | 0.42 | [1] |
| Compound 26 (PF-4693627) | Phenanthrene imidazole | 0.003 | - | [1] |
| Compound 44 | Phenanthrene imidazole | 0.0009 | - | [1] |
| Compound 17d | Benzimidazole | 0.008 | 0.01624 | [1] |
| Licofelone | Arylpyrrolizine | 6 | < 1 | [1] |
| Compound 11f | Arylpyrrolizine | 2.1 | - | [1] |
| 2-Mercaptohexanoic acid deriv. (17) | Aliphatic | 1.7 | - | [1] |
| Dihydropyrimidin-2(1H)-one (4) | Dihydropyrimidine | 0.41 | - | [1] |
| Phenyl-thiazole deriv. (19) | Phenyl-thiazole | - | Potent Inhibition | [3] |
| Benzothiazole deriv. (UT-11) | Benzothiazole | - | Potent Inhibition | [3] |
Note: The inhibitory activities of phenyl-thiazole and benzothiazole derivatives were demonstrated in cell-based assays without specific IC50 values reported in the cited source.
Experimental Protocols
The characterization of mPGES-1 inhibitors typically involves a tiered approach, starting with in vitro enzyme assays and progressing to cell-based and in vivo models.
Cell-Free mPGES-1 Enzyme Inhibition Assay
Objective: To determine the direct inhibitory effect of a test compound on the enzymatic activity of isolated mPGES-1.
Methodology:
-
Enzyme Preparation: Recombinant human mPGES-1 is expressed in a suitable system (e.g., E. coli) and the microsomal fraction containing the enzyme is isolated.
-
Assay Buffer: A typical assay buffer consists of 0.1 M potassium phosphate buffer (pH 7.4) and 2.5 mM glutathione (GSH), a required cofactor for mPGES-1 activity.[4]
-
Incubation: The test compound, at various concentrations, is pre-incubated with the enzyme preparation on ice.
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, prostaglandin H2 (PGH2), at a final concentration of approximately 20 µM. The reaction is allowed to proceed for a short duration (e.g., 75 seconds) at room temperature.[4]
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing a reducing agent (e.g., FeCl2 in citric acid) which quenches the unreacted PGH2.[4]
-
PGE2 Quantification: The amount of PGE2 produced is quantified using a specific enzyme immunoassay (EIA) or by liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
Whole-Cell mPGES-1 Activity Assay
Objective: To assess the ability of a compound to inhibit PGE2 production in a cellular context, which accounts for cell permeability and potential off-target effects.
Methodology:
-
Cell Culture: A suitable cell line that expresses mPGES-1 upon stimulation, such as A549 human lung carcinoma cells or RAW264.7 murine macrophages, is cultured.[1]
-
Cell Stimulation: The cells are stimulated with a pro-inflammatory agent, such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS), to induce the expression of COX-2 and mPGES-1.[1][5]
-
Compound Treatment: The stimulated cells are then treated with the test compound at various concentrations.
-
Incubation: The cells are incubated for a defined period to allow for PGE2 production.
-
Supernatant Collection: The cell culture supernatant is collected.
-
PGE2 Quantification: The concentration of PGE2 in the supernatant is measured using an EIA or LC-MS.
-
Data Analysis: The IC50 value for the inhibition of cellular PGE2 production is determined.
In Vivo Models of Inflammation
Objective: To evaluate the anti-inflammatory efficacy of the test compound in a living organism.
Methodology:
-
Animal Model: A relevant animal model of inflammation is chosen, such as the carrageenan-induced paw edema model in rats or the LPS-induced systemic inflammation model in mice.[3][6]
-
Compound Administration: The test compound is administered to the animals, typically via oral gavage or intraperitoneal injection, at various doses.
-
Induction of Inflammation: Inflammation is induced according to the specific model protocol.
-
Assessment of Inflammation: The inflammatory response is measured using appropriate endpoints, such as paw volume in the edema model or levels of pro-inflammatory cytokines and PGE2 in plasma or tissue homogenates.[6]
-
Data Analysis: The dose-dependent effects of the compound on the inflammatory parameters are analyzed to determine its in vivo efficacy.
Conclusion
While the precise biological role of this compound remains to be experimentally validated, its structural features point towards a plausible mechanism of action as an inhibitor of microsomal prostaglandin E synthase-1. The inhibition of this key inflammatory enzyme represents a promising strategy for the development of novel anti-inflammatory agents with potentially improved safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The experimental protocols and comparative data presented in this guide provide a framework for the further investigation and characterization of this compound and other pyridinylacetic acid derivatives as potential mPGES-1 inhibitors. Further research, including direct enzymatic and cell-based assays, is warranted to confirm this hypothesis and to fully elucidate the therapeutic potential of this class of compounds.
References
- 1. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microsomal prostaglandin E synthase-1: the inducible synthase for prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of Key Residues Determining Species Differences in Inhibitor Binding of Microsomal Prostaglandin E Synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal Prostaglandin E Synthase-1 Expression in Inflammatory Conditions Is Downregulated by Dexamethasone: Seminal Role of the Regulatory Phosphatase MKP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological characterization of new inhibitors of microsomal PGE synthase‐1 in preclinical models of inflammation and vascular tone - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of 2-(6-Chloropyridin-2-yl)acetic acid derivatives
An In-depth Technical Guide on the Biological Activity of 2-(6-Chloropyridin-2-yl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the diverse biological activities exhibited by derivatives of this compound and related pyridine compounds. The unique chemical scaffold of these molecules has positioned them as promising candidates in the development of novel therapeutic and agrochemical agents. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated biological pathways and workflows to support ongoing research and development efforts.
Antimicrobial and Antifungal Activity
Derivatives of the 6-chloropyridine scaffold have demonstrated notable activity against a range of pathogenic bacteria and fungi. The introduction of various substituents allows for the modulation of antimicrobial potency and spectrum.
Quantitative Data: Antimicrobial and Antifungal Activity
| Compound Class | Test Organism | Activity | Measurement | Reference |
| 6-Chloro-pyridin-2-yl-amine derivatives | Bacillus subtilis (MTCC 121) | Antibacterial | - | [1] |
| Staphylococcus aureus (MTCC 7443) | Antibacterial | - | [1] | |
| Xanthomonas campestris (MTCC 7908) | Antibacterial | - | [1] | |
| Escherichia coli (MTCC 7410) | Antibacterial | - | [1] | |
| Fusarium oxysporum (MTCC 2480) | Antifungal | - | [1] | |
| 5-Chloropyridine-triazole-thione derivatives | Candida tenuis | Antifungal | MIC: 0.9 µg/mL | [2] |
| Mycobacterium luteum | Antibacterial | MIC: 3.9 µg/mL | [2] | |
| Pyrimidinone/Oxazinone derivatives | Various Bacteria & Fungi | Good antibacterial and antifungal activities | - | [3] |
| 2-acetylpyridine derivatives | Methicillin-resistant Staphylococcus aureus | Moderate zone inhibition | - | [4] |
| Acinetobacter baumannii | Moderate zone inhibition | - | [4] | |
| Pseudomonas aeruginosa | Moderate zone inhibition | - | [4] | |
| Klebsiella pneumoniae | No activity | - | [4] |
Experimental Protocols
Antimicrobial Screening via Agar Diffusion and Serial Dilution Methods [2][5]
This protocol outlines the general procedure for assessing the antibacterial and antifungal properties of the synthesized compounds.
-
Preparation of Microbial Strains:
-
Bacterial and fungal strains are cultured on appropriate agar plates to obtain viable colonies.
-
A suspension of the microorganism is prepared in a sterile saline solution, and its turbidity is adjusted to match the 0.5 McFarland standard.
-
-
Agar Diffusion Method (Qualitative Screening):
-
A sterile cotton swab is dipped into the microbial suspension and evenly streaked over the surface of a Mueller-Hinton agar plate (for bacteria) or Sabouraud dextrose agar plate (for fungi).
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Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO).
-
The discs are placed on the inoculated agar surface.
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Plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi).
-
The diameter of the zone of inhibition around each disc is measured in millimeters.
-
-
Serial Broth Dilution Method (Quantitative - MIC Determination):
-
A serial two-fold dilution of each test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth or Sabouraud Dextrose Broth) in a 96-well microtiter plate.
-
Each well is inoculated with the standardized microbial suspension.
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The plates are incubated under the conditions described above.
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The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]
-
Workflow Visualization
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Antitumor and Antiproliferative Activity
Several pyridine derivatives have been investigated for their potential as anticancer agents, demonstrating cytotoxicity against various cancer cell lines.[6] The mechanisms often involve the inhibition of critical enzymes or interference with signaling pathways essential for tumor growth and survival.[6]
Quantitative Data: Antitumor Activity
| Compound | Cell Line | Activity Type | IC50 / ED50 | Reference |
| Pyridine Acyl Sulfonamide (Compound 23) | B16-F10 (Melanoma) | Antiproliferative | 2.8 µM | [7] |
| HepG2 (Liver Cancer) | Antiproliferative | 1.2 µM | [7] | |
| MCF-7 (Breast Cancer) | Antiproliferative | 1.8 µM | [7] | |
| RAW 264.7 (Macrophage) | PGE2 Inhibition | 0.15 µM | [7] | |
| 2-substituted BZT-N (Compound 36) | L1210 (Leukemia) | Cytotoxic | Comparable to Adriamycin | [8] |
| SNU-1 (Stomach Cancer) | Cytotoxic | Better than Adriamycin | [8] | |
| 2,6-di-[2-(heteroaryl)vinyl]pyridines | MCF7 (Breast Carcinoma) | Antiproliferative | Particularly Evident | [9] |
| LHT-17-19 (Pyridine Derivative) | Lewis Lung Carcinoma | Antitumor & Antimetastatic | - | [10] |
Experimental Protocols
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding:
-
Cancer cells (e.g., MCF-7, HepG2) are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).[7]
-
-
Compound Treatment:
-
The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, the medium is removed, and a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway Visualization
Many pyridine acyl sulfonamide derivatives exert their antitumor and anti-inflammatory effects by selectively inhibiting the Cyclooxygenase-2 (COX-2) enzyme.[7]
Caption: Inhibition of the COX-2 pathway by pyridine derivatives.
Antimycobacterial Activity
Certain 2-phenyl-N-(pyridin-2-yl)acetamides, which are related to the core structure, have been identified as having promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[2]
Quantitative Data: Antimycobacterial Activity
| Compound ID | Test Strain | MIC Value (µg/mL) | MIC Value (µM) | Reference |
| Compound 12 | M. tuberculosis H37Ra | 15.625 | 56.26 | [2] |
| ANA-12 | M. tuberculosis H37Rv | 6.25 | - | [2] |
| ANC-2, ANA-1, ANA 6–8, ANA-10 | M. tuberculosis H37Rv | 12.5 | - | [2] |
Experimental Protocols
Microplate Alamar Blue Assay (MABA) [2]
The MABA is a widely used colorimetric assay for determining the antimycobacterial activity of compounds.
-
Preparation:
-
A 96-well microtiter plate is prepared with serial dilutions of the test compounds in a suitable mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with OADC).
-
A standardized inoculum of Mycobacterium tuberculosis (e.g., H37Rv or H37Ra) is added to each well.
-
-
Incubation:
-
The plate is sealed and incubated at 37°C for 5-7 days.
-
-
Addition of Alamar Blue:
-
A freshly prepared solution of Alamar Blue reagent is added to each well.
-
The plate is re-incubated for another 24 hours.
-
-
Reading Results:
-
The wells are visually inspected for a color change. Viable, respiring bacteria will reduce the blue Alamar Blue reagent to a pink color.
-
The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.
-
Herbicidal Activity
The this compound structure shares features with auxinic herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D). These compounds act as synthetic auxins, leading to abnormal growth and ultimately death in susceptible dicot plants by disrupting normal hormonal regulation.[11] While direct herbicidal data for the specific title compound derivatives is not detailed in the provided results, the structural similarity to known herbicides suggests a potential mechanism of action.
Signaling Pathway Visualization
The mechanism of auxinic herbicides involves hijacking the plant's natural auxin signaling pathway.
Caption: Proposed mechanism of action via auxin mimicry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. japsonline.com [japsonline.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. ijsat.org [ijsat.org]
- 7. Design, synthesis and biological evaluation of pyridine acyl sulfonamide derivatives as novel COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of antitumor activity of 2- and 6-[(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro antitumor activities of 2,6-di-[2-(heteroaryl)vinyl]pyridines and pyridiniums - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antitumor activity of the novel pyridine derivative | Research Results in Pharmacology [rrpharmacology.ru]
- 11. Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidating the Structure of 2-(6-Chloropyridin-2-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural elucidation of 2-(6-chloropyridin-2-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data in publicly accessible literature, this document leverages spectroscopic data from closely related analogs and predictive methodologies to offer a robust framework for its characterization. This guide is intended to assist researchers in the synthesis, identification, and potential application of this molecule, particularly in the context of drug discovery.
Physicochemical Properties
This compound is a solid at room temperature with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol . Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and an acetic acid group at the 2-position.
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| IUPAC Name | This compound |
| CAS Number | 885267-14-1 |
Spectroscopic Data for Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | broad s | 1H | -COOH |
| ~7.85 | t, J ≈ 7.8 Hz | 1H | Pyridine H-4 |
| ~7.45 | d, J ≈ 7.7 Hz | 1H | Pyridine H-3 |
| ~7.35 | d, J ≈ 7.9 Hz | 1H | Pyridine H-5 |
| ~3.80 | s | 2H | -CH₂- |
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (ppm) | Assignment |
| ~172.0 | C=O (acid) |
| ~157.0 | Pyridine C-2 |
| ~150.0 | Pyridine C-6 |
| ~140.0 | Pyridine C-4 |
| ~124.0 | Pyridine C-5 |
| ~121.0 | Pyridine C-3 |
| ~45.0 | -CH₂- |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely be employed.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 171/173 | High | [M]⁺ (isotopic pattern for 1 Cl) |
| 126/128 | Medium | [M - COOH]⁺ |
| 99 | Medium | [M - COOH - Cl]⁺ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted Key IR Absorptions (KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1580, ~1470 | Medium-Strong | C=C/C=N stretch (pyridine ring) |
| ~1300 | Medium | C-O stretch |
| ~800 | Strong | C-Cl stretch |
Experimental Protocols
The following are detailed, generalized protocols for the synthesis and spectroscopic characterization of this compound, based on standard laboratory practices for similar compounds.
Synthesis Protocol: A Hypothetical Route
A plausible synthetic route to this compound could involve the hydrolysis of the corresponding nitrile.
Step 1: Synthesis of 2-(6-chloropyridin-2-yl)acetonitrile To a solution of 2-chloro-6-methylpyridine in a suitable solvent (e.g., dichloromethane), add N-bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide. Irradiate the mixture with a UV lamp to facilitate benzylic bromination. After completion, the solvent is removed, and the crude 2-(bromomethyl)-6-chloropyridine is reacted with sodium cyanide in a polar aprotic solvent like dimethylformamide (DMF) to yield 2-(6-chloropyridin-2-yl)acetonitrile.
Step 2: Hydrolysis to this compound The resulting nitrile is then subjected to acidic or basic hydrolysis. For acidic hydrolysis, the nitrile is refluxed in a mixture of concentrated sulfuric acid and water. Upon cooling, the reaction mixture is neutralized to precipitate the carboxylic acid. The crude product is then purified by recrystallization.
Hypothetical synthesis workflow for this compound.
Spectroscopic Analysis Workflow
Spectroscopic Profile of 2-(6-Chloropyridin-2-yl)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(6-Chloropyridin-2-yl)acetic acid . Due to the limited availability of experimentally acquired spectra in public databases, this guide leverages established spectroscopic principles and data from analogous compounds to provide a robust framework for the characterization of this molecule. The information presented herein is intended to assist researchers in the synthesis, identification, and quality control of this compound.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Synonyms: (6-chloro-2-pyridinyl)acetic acid
-
CAS Number: 885267-14-1
-
Molecular Formula: C₇H₆ClNO₂
-
Molecular Weight: 171.58 g/mol
-
Physical Form: Solid
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with data for structurally related compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | Broad Singlet | 1H | -COOH |
| ~7.8 | Triplet | 1H | Pyridine H-4 |
| ~7.4 | Doublet | 1H | Pyridine H-3 or H-5 |
| ~7.3 | Doublet | 1H | Pyridine H-5 or H-3 |
| ~3.8 | Singlet | 2H | -CH₂- |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~172 | C=O (acid) |
| ~157 | Pyridine C-2 |
| ~150 | Pyridine C-6 |
| ~140 | Pyridine C-4 |
| ~124 | Pyridine C-5 |
| ~121 | Pyridine C-3 |
| ~42 | -CH₂- |
Table 3: Predicted Key IR Absorptions (KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1580, ~1550 | Medium-Strong | C=C/C=N stretch (pyridine ring) |
| ~1430 | Medium | C-O-H bend |
| ~1280 | Medium | C-O stretch |
| ~800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 171/173 | High | [M]⁺ (isotopic pattern for 1 Cl) |
| 126/128 | Medium | [M - COOH]⁺ |
| 91 | Medium | [M - COOH - Cl]⁺ |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data detailed above. These are based on standard laboratory practices for the characterization of organic compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound (approximately 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube. Both ¹H and ¹³C NMR spectra are acquired on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the ¹³C spectrum.
Infrared (IR) Spectroscopy
The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a small amount of the solid sample directly onto the ATR crystal. The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectral data is acquired on a mass spectrometer, commonly using Electron Ionization (EI). The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. This provides information about the molecular weight and the fragmentation pattern of the molecule.
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
This technical guide provides a foundational set of predicted spectroscopic data and standardized protocols for the characterization of this compound. While experimental validation is crucial, these data and methodologies offer a valuable resource for researchers engaged in the synthesis and application of this compound.
An In-depth Technical Guide to the Reactivity Profile of 2-(6-Chloropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Chloropyridin-2-yl)acetic acid is a heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a reactive carboxylic acid moiety and a pyridine ring activated for substitution by a chloro group at a key position. This unique combination of functional groups makes it a versatile synthon for the construction of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridine scaffold is a common motif in bioactive compounds, and the ability to functionalize it at multiple sites is crucial for structure-activity relationship (SAR) studies. This guide provides a comprehensive overview of the reactivity of this compound, including its physicochemical properties, spectroscopic signature, and key chemical transformations with detailed experimental protocols.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical properties and predicted spectroscopic data for this compound. While experimentally obtained spectra are not widely available in the public domain, these predicted values, based on established computational models and data from analogous structures, provide a reliable basis for characterization.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 885267-14-1 | |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| Physical Form | Solid | |
| Boiling Point | 312.4 ± 27.0 °C at 760 mmHg | |
| Storage Temperature | -20°C, sealed, away from moisture |
Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~11.5 (broad) | s | 1H | -COOH |
| ~7.70 | t | 1H | Pyridine H-4 |
| ~7.35 | d | 1H | Pyridine H-3 or H-5 |
| ~7.25 | d | 1H | Pyridine H-5 or H-3 |
| ~3.80 | s | 2H | -CH₂- |
Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~175 | C=O (acid) |
| ~158 | Pyridine C-2 |
| ~150 | Pyridine C-6 |
| ~140 | Pyridine C-4 |
| ~124 | Pyridine C-3 or C-5 |
| ~121 | Pyridine C-5 or C-3 |
| ~42 | -CH₂- |
Table 4: Predicted Key IR Absorptions (KBr pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |
| ~1580, ~1550 | Medium-Strong | C=C/C=N stretch (pyridine ring) |
| ~1100 | Medium | C-Cl stretch |
Core Reactivity Profile
The reactivity of this compound is primarily dictated by its two main functional groups: the carboxylic acid and the 6-chloropyridin-2-yl moiety.
Reactions of the Carboxylic Acid Moiety
The carboxylic acid group undergoes standard transformations, allowing for the introduction of various functionalities.
The conversion of the carboxylic acid to an ester is a common transformation, often achieved through Fischer esterification under acidic conditions. This reaction is typically performed using an excess of the alcohol, which also serves as the solvent.
Caption: Fischer Esterification Workflow.
Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be coupled with primary or secondary amines using a variety of coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-Hydroxybenzotriazole (HOBt).
Uncovering the Therapeutic Potential of 2-(6-Chloropyridin-2-yl)acetic Acid: A Scoping Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of 2-(6-Chloropyridin-2-yl)acetic acid and its potential as a therapeutically relevant molecule. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific, experimentally validated therapeutic targets for this compound. While the pyridinyl acetic acid scaffold is a recognized motif in medicinal chemistry, detailed biological characterization of this particular chlorinated derivative is not presently available.
This document will therefore focus on the broader context of the pyridinyl acetic acid chemical class, exploring the known biological activities of structurally related compounds and the principles of bioisosterism that guide medicinal chemists in drug discovery. This approach aims to provide a foundational understanding for researchers interested in initiating an investigation into the potential therapeutic applications of this compound.
Due to the lack of specific quantitative data on binding affinities, enzyme inhibition, or cellular activity for this compound, the requested data tables and detailed experimental protocols for this specific molecule cannot be provided.
The Pyridine Scaffold in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, present in a vast number of approved pharmaceutical agents.[1] Its utility stems from its ability to engage in various non-covalent interactions with biological macromolecules, including hydrogen bonding, pi-stacking, and metal coordination. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the compound's solubility and interaction with target proteins. The substitution pattern on the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity.
Pyridinyl Acetic Acid Derivatives in Drug Discovery
The pyridinyl acetic acid motif itself is a key structural component in various biologically active compounds. The acetic acid functional group provides a handle for further chemical modification and can act as a key interacting moiety with a biological target, for instance, by forming salt bridges with basic amino acid residues in a protein's active site.
While no specific targets for this compound have been identified, research on other pyridinyl acetic acid derivatives has revealed a range of biological activities. For example, derivatives of pyridinyl pyrimidine have been synthesized and evaluated for their anti-fibrotic activity.[2] This highlights the potential for this chemical class to yield compounds with therapeutic benefits in various disease areas.
The Concept of Bioisosterism and Target Prediction
In the absence of direct experimental data, the principles of bioisosterism can offer a rational approach to hypothesizing potential therapeutic targets for this compound.[3][4] Bioisosterism refers to the substitution of a molecule's functional groups with other groups that have similar physicochemical properties, with the aim of modulating the compound's biological activity, metabolic stability, or pharmacokinetic profile.[3][4][5][6]
To speculate on the potential targets of this compound, one could consider it as a bioisostere of other known active molecules. For instance, the 2-(thiophen-2-yl)acetic acid scaffold has been identified as a platform for developing inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[7] Given the structural similarities between a thiophene and a pyridine ring, it is conceivable that this compound could be investigated for similar activity.
Below is a conceptual workflow for how a researcher might approach the initial investigation of this molecule, based on the principles of bioisosteric replacement and target-based screening.
Future Directions
The therapeutic potential of this compound remains to be elucidated. The information presented here suggests that while the compound belongs to a chemical class of significant interest to medicinal chemists, it is currently an unexplored entity in terms of its biological activity.
Future research efforts could focus on:
-
High-Throughput Screening: Testing the compound against a broad panel of biological targets to identify potential interactions.
-
Phenotypic Screening: Evaluating the effect of the compound in cell-based models of various diseases to uncover novel biological activities.
-
Computational Modeling: Using in silico methods to predict potential targets and guide experimental work.
Conclusion
While a definitive guide to the therapeutic targets of this compound cannot be provided at this time due to a lack of available data, this document serves as a starting point for researchers. By understanding the broader context of the pyridinyl acetic acid scaffold and applying the principles of drug discovery, the scientific community can begin to explore the potential of this and other novel chemical entities. The path to uncovering the therapeutic value of this compound will require rigorous experimental investigation.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. drughunter.com [drughunter.com]
- 7. Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Review of 2-(6-Chloropyridin-2-yl)acetic Acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Chloropyridin-2-yl)acetic acid is a substituted pyridine derivative that holds interest as a versatile building block in medicinal chemistry and drug discovery. The presence of a chlorine atom on the pyridine ring and a carboxylic acid moiety provides two reactive centers for further chemical modifications, making it a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the available literature on this compound, focusing on its synthesis, physicochemical properties, and known biological relevance. While experimental data for this specific compound is limited, this review consolidates the existing information and provides context based on related structures to guide future research and development efforts.
Physicochemical Properties
A summary of the key physicochemical and computational data for this compound and its hydrochloride salt is presented in Table 1. This information is crucial for its handling, formulation, and prediction of its behavior in biological systems.
Table 1: Physicochemical and Computational Data
| Property | This compound | This compound hydrochloride | Reference(s) |
| CAS Number | 885267-14-1 | 2197061-73-5 | [1][2] |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₇Cl₂NO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | 208.04 g/mol | [1][2] |
| Appearance | Solid | - | [1] |
| Boiling Point | 312.4 ± 27.0 °C at 760 mmHg | - | [1] |
| Purity | ≥97% | ≥98% | [1][2] |
| Storage Conditions | -20°C, sealed, away from moisture | Room temperature | [1][2] |
| Topological Polar Surface Area (TPSA) | - | 50.19 Ų | [2] |
| logP | - | 1.7839 | [2] |
| Hydrogen Bond Acceptors | - | 2 | [2] |
| Hydrogen Bond Donors | - | 1 | [2] |
| Rotatable Bonds | - | 2 | [2] |
Synthesis
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common route involves the preparation of an ester intermediate, ethyl 2-(6-chloropyridin-2-yl)acetate, followed by its hydrolysis to the desired carboxylic acid.
Experimental Protocols
1. Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate from 2-Chloro-6-methylpyridine
This procedure involves the deprotonation of 2-chloro-6-methylpyridine followed by carboxylation with diethyl carbonate.[3]
-
Materials:
-
2-Chloro-6-methylpyridine
-
n-Butyllithium (in hexane)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl carbonate
-
Aqueous ammonium chloride solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Petroleum ether
-
-
Procedure:
-
A solution of 2-chloro-6-methylpyridine (39.4 mmol) in anhydrous THF (30 mL) is cooled to -70°C.
-
n-Butyllithium (47.3 mmol) is added dropwise to the cooled solution, and the mixture is stirred at -70°C for 30 minutes.
-
Diethyl carbonate (47.3 mmol) is then added slowly, and stirring is continued for another 30 minutes at -70°C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched with aqueous ammonium chloride and extracted with ethyl acetate.
-
The organic layer is washed sequentially with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to yield ethyl 2-(6-chloropyridin-2-yl)acetate.[3]
-
2. Hydrolysis of Ethyl 2-(6-chloropyridin-2-yl)acetate to this compound
While a specific protocol for the hydrolysis of ethyl 2-(6-chloropyridin-2-yl)acetate is not detailed in the searched literature, a general procedure for ester hydrolysis can be applied. This typically involves saponification with a base followed by acidification.
-
General Procedure (Hypothetical):
-
Materials:
-
Ethyl 2-(6-chloropyridin-2-yl)acetate
-
Ethanol or Methanol
-
Aqueous sodium hydroxide (NaOH) or lithium hydroxide (LiOH) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate or other suitable organic solvent for extraction
-
-
Procedure:
-
Ethyl 2-(6-chloropyridin-2-yl)acetate is dissolved in a suitable solvent such as ethanol or methanol.
-
An aqueous solution of a base (e.g., NaOH or LiOH) is added, and the mixture is stirred, typically at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
The reaction mixture is then cooled, and the organic solvent is removed under reduced pressure.
-
The aqueous residue is acidified with HCl to precipitate the carboxylic acid.
-
The product is collected by filtration or extracted with an organic solvent like ethyl acetate.
-
The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield this compound.
-
-
The following diagram illustrates the synthetic workflow from 2-chloro-6-methylpyridine to the final acid product.
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for 2-(2,6-dichloropyridin-4-yl)acetic acid
| Technique | Predicted Data |
| ¹H NMR (500 MHz, CDCl₃) | ~7.35 ppm (s, 2H, Pyridine H-3, H-5)~3.70 ppm (s, 2H, -CH₂-)~11.5 ppm (broad s, 1H, -COOH) |
| ¹³C NMR (125 MHz, CDCl₃) | ~175 ppm (C=O, acid)~152 ppm (Pyridine C-2, C-6)~148 ppm (Pyridine C-4)~122 ppm (Pyridine C-3, C-5)~40 ppm (-CH₂-) |
| Key IR Absorptions (KBr pellet) | 2500-3300 cm⁻¹ (Broad, O-H stretch, carboxylic acid)~1710 cm⁻¹ (Strong, C=O stretch, carboxylic acid dimer)~1580, ~1550 cm⁻¹ (Medium-Strong, C=C/C=N stretch, pyridine ring) |
The following diagram outlines a typical workflow for the spectroscopic analysis of a synthesized organic compound like this compound.
Biological Activity and Potential Applications
The biological activity of this compound is not well-documented in publicly available literature. However, the pyridine acetic acid scaffold is a common motif in many biologically active compounds. Pyridine derivatives, in general, are known to exhibit a wide range of pharmacological activities, including anticancer and enzyme inhibitory effects.
Derivatives of pyridine and related heterocyclic acetic acids have been investigated as:
-
Kinase Inhibitors: The pyridine ring can serve as a scaffold for designing inhibitors of various kinases, which are key targets in cancer therapy.
-
Anti-inflammatory Agents: Some acetic acid derivatives possess anti-inflammatory properties.
-
Antimicrobial Agents: Pyridine-containing compounds have been explored for their antibacterial and antifungal activities.
The potential for this compound in drug development lies in its utility as a starting material for creating libraries of novel compounds. The carboxylic acid group can be readily converted to amides, esters, and other functional groups, while the chloro-substituted pyridine ring is amenable to nucleophilic aromatic substitution and cross-coupling reactions, allowing for the introduction of diverse substituents.
The following diagram illustrates a potential logical relationship for the development of new therapeutic agents starting from this compound.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. While direct experimental data on its synthesis, spectroscopic properties, and biological activity are currently limited in the public domain, this review provides a foundational understanding based on available information and data from closely related compounds. The synthetic route via its ethyl ester appears to be a viable approach for its preparation. Future research should focus on the experimental validation of its synthesis and properties, as well as the exploration of its derivatives for various therapeutic targets. The versatility of its structure makes it a promising starting point for the development of new and effective therapeutic agents.
References
The Pivotal Role of 2-(6-Chloropyridin-2-yl)acetic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(6-Chloropyridin-2-yl)acetic acid has emerged as a critical building block in medicinal chemistry, serving as a versatile scaffold for the synthesis of a diverse range of biologically active compounds. Its unique structural features, including a reactive carboxylic acid handle and a chlorinated pyridine ring amenable to various coupling reactions, have positioned it as a valuable starting material in the development of novel therapeutics. This technical guide provides an in-depth analysis of the role of this compound in medicinal chemistry, summarizing its synthetic utility, highlighting its incorporation into potent kinase inhibitors and other therapeutic agents, and detailing experimental protocols for its derivatization.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to modulate the physicochemical properties of a molecule make it a highly desirable structural motif. The introduction of a chlorine atom and an acetic acid moiety at the 2- and 6-positions of the pyridine ring, as seen in this compound, further enhances its utility as a synthetic intermediate. The chloro-substituent provides a handle for cross-coupling reactions, while the acetic acid side chain is ideal for the formation of amide bonds, a common linkage in pharmaceutical agents. This guide explores the multifaceted applications of this compound in the design and synthesis of novel drug candidates.
Synthetic Utility and Key Reactions
The primary role of this compound in medicinal chemistry is as a versatile starting material for the synthesis of more complex molecules. The two main reactive sites, the carboxylic acid and the chloro-substituent, can be functionalized through a variety of well-established chemical transformations.
Amide Bond Formation
The carboxylic acid moiety is readily converted to an amide, a key functional group in many pharmaceuticals. This is typically achieved through coupling reactions with a wide range of primary and secondary amines using standard coupling agents.
Experimental Protocol: General Procedure for Amide Coupling
A common method for the synthesis of amide derivatives from this compound involves the use of a carbodiimide coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-Hydroxybenzotriazole (HOBt).
-
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine (1.1 eq).
-
Add HOBt (1.2 eq) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
-
Cross-Coupling Reactions
The chlorine atom on the pyridine ring serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of substituents at the 6-position of the pyridine ring, enabling extensive structure-activity relationship (SAR) studies.
Applications in Medicinal Chemistry
Derivatives of this compound and structurally related compounds have shown promise in several therapeutic areas, most notably in oncology and immunology as kinase inhibitors.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The pyridine-2-acetamide scaffold derived from this compound has been incorporated into potent inhibitors of several kinase families.
Aurora kinases are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy. A notable example is an imidazo[4,5-b]pyridine derivative that incorporates a (6-chloro-pyridin-2-yl)acetamide moiety. This compound has demonstrated potent inhibition of Aurora kinases A, B, and C.[1]
TYK2 is a member of the Janus kinase (JAK) family and is involved in the signaling of key cytokines in the immune response. Selective inhibition of TYK2 is a promising therapeutic approach for autoimmune diseases.[2][3] While direct derivatives of this compound have not been explicitly reported as TYK2 inhibitors, closely related pyridine-based acyl compounds have shown excellent TYK2 inhibitory activity and selectivity.[2] This suggests that the this compound scaffold is a promising starting point for the design of novel TYK2 inhibitors.
Table 1: Biological Activity of Selected Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| 31 | Aurora-A | 0.042 | - | [1] |
| Aurora-B | 0.198 | - | [1] | |
| Aurora-C | 0.227 | - | [1] | |
| 12 | TYK2 | Data not provided | - | [2] |
| 15 | TYK2 | Data not provided | - | [2] |
Note: The table includes data from structurally related compounds to illustrate the potential of the this compound scaffold.
Signaling Pathways
Derivatives of pyridine-containing scaffolds have been shown to modulate key signaling pathways involved in cell proliferation and immune responses.
JAK-STAT Signaling Pathway
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for a wide range of cytokines and growth factors. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers. TYK2, a member of the JAK family, plays a crucial role in this pathway. Inhibitors derived from pyridine-based scaffolds can block the phosphorylation of STAT proteins, thereby inhibiting the downstream signaling cascade.[4][5]
Caption: Inhibition of the JAK-STAT signaling pathway by a pyridine-based inhibitor.
Experimental Workflows
The synthesis of biologically active molecules from this compound typically follows a structured workflow, from the initial coupling reaction to the final product characterization.
Caption: General workflow for the synthesis of amide derivatives.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its synthetic tractability allows for the creation of diverse libraries of compounds for biological screening. The incorporation of its structural motifs into potent kinase inhibitors highlights its significance in the development of targeted therapies for cancer and autoimmune diseases. Further exploration of derivatives of this scaffold is warranted and holds the potential for the discovery of novel and effective therapeutic agents.
References
- 1. Hit generation and exploration: imidazo[4,5-b]pyridine derivatives as inhibitors of Aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 5. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(6-Chloropyridin-2-yl)acetic acid: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-(6-chloropyridin-2-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. This document consolidates available data on its physicochemical characteristics, spectroscopic profile, and reactivity, offering valuable insights for its application in organic synthesis and drug discovery.
Core Chemical Properties
This compound is a substituted pyridine derivative with the molecular formula C₇H₆ClNO₂ and a molecular weight of 171.58 g/mol .[1] Its structure features a pyridine ring substituted with a chlorine atom at the 6-position and an acetic acid moiety at the 2-position.
Physicochemical Data
A summary of the key physicochemical properties of this compound and its isomers is presented in the table below. It is important to note that some of the data for the target compound are predicted, while experimental data for its isomers are included for comparison.
| Property | This compound | 2-(6-Chloropyridin-3-yl)acetic acid | 2-(5-Chloropyridin-2-yl)acetic acid |
| CAS Number | 885267-14-1 | 39891-13-9[1] | 1000522-43-9 |
| Molecular Formula | C₇H₆ClNO₂ | C₇H₆ClNO₂[1] | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol | 171.58 g/mol [1] | 171.58 g/mol |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | 312.4±27.0 °C (Predicted) | Data not available | 295.9±25.0 °C (Predicted) |
| pKa | Data not available | Data not available | Data not available |
| LogP | 1.3 (Predicted)[2] | 1.3 (Predicted)[3] | Data not available |
| Physical Form | Solid | Solid | Data not available |
| Solubility | Data not available | Data not available | Data not available |
Spectroscopic Profile
Detailed experimental spectroscopic data for this compound is not widely available in the public domain. The following represents a predicted spectroscopic profile based on the analysis of its structural analogues, particularly 2-(2,6-dichloropyridin-4-yl)acetic acid.[1][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted):
-
Pyridine Protons: The protons on the pyridine ring are expected to appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The electron-withdrawing effect of the chlorine atom and the carboxylic acid group will influence their chemical shifts.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two methylene protons is anticipated around δ 3.7-3.9 ppm. The proximity to the electron-withdrawing pyridine ring will cause a downfield shift compared to simple alkyl acetic acids.[4]
-
Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (δ 10-13 ppm).
¹³C NMR (Predicted):
-
Carbonyl Carbon (C=O): The signal for the carbonyl carbon of the carboxylic acid is expected around δ 170-175 ppm.
-
Pyridine Carbons: The chemical shifts of the pyridine ring carbons will be influenced by the positions of the chloro and acetic acid substituents. The carbon atom attached to the chlorine (C6) and the carbon bearing the acetic acid group (C2) will be significantly shifted.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorptions for the functional groups present:
-
O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H in a carboxylic acid dimer.[1]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1710 cm⁻¹, corresponding to the carbonyl group.[1]
-
C=C and C=N Stretches (Pyridine Ring): Medium to strong absorptions in the 1400-1600 cm⁻¹ region.
-
C-Cl Stretch: A strong absorption in the fingerprint region, typically around 700-800 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 171 would be expected, showing a characteristic isotopic pattern for a compound containing one chlorine atom ([M+2]⁺ peak with approximately one-third the intensity of the [M]⁺ peak). Common fragmentation patterns for carboxylic acids include the loss of the carboxyl group (-COOH), resulting in a fragment at m/z 126.[5]
Chemical Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the carboxylic acid moiety and the chloro-substituted pyridine ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid functional group can undergo standard transformations, providing a versatile handle for further molecular elaboration.
The carboxylic acid can be converted to its corresponding ester by reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or by using coupling agents.
Experimental Protocol: General Fischer Esterification
-
Reaction Setup: Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel.
Amide bond formation can be achieved by activating the carboxylic acid, for example, with a carbodiimide reagent, followed by the addition of a primary or secondary amine.
Experimental Protocol: General Amide Coupling
-
Reaction Setup: Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Coupling Agent Addition: Add a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and an activator such as 1-hydroxybenzotriazole (HOBt) (1.2 eq).
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.[6]
Reactions of the Chloropyridine Ring
The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing chlorine atom, makes it susceptible to nucleophilic aromatic substitution (SNA_r) and a substrate for various cross-coupling reactions.
The chlorine atom at the 6-position can be displaced by a variety of nucleophiles, such as amines, alkoxides, and thiolates, typically under basic conditions and sometimes with heating.
Logical Relationship: SNA_r Mechanism
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNA_r).
The chloro-substituted pyridine ring can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are powerful tools for introducing a wide range of substituents onto the pyridine core.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Role in Drug Development
Substituted pyridine acetic acids are important scaffolds in medicinal chemistry. Notably, derivatives of chloropyridine acetic acids are key intermediates in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs) that are selective cyclooxygenase-2 (COX-2) inhibitors.[7][8][9] For instance, a structurally related compound is a precursor in the synthesis of Etoricoxib, a widely used COX-2 inhibitor for the treatment of arthritis and pain.[10][11][12] The this compound moiety provides a foundational structure that can be further functionalized to interact with the active site of the COX-2 enzyme.
Signaling Pathway: COX-2 Inhibition
Caption: Inhibition of the COX-2 pathway by a derivative.
Conclusion
This compound is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its dual reactivity, stemming from the carboxylic acid group and the activated chloropyridine ring, allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties and reactivity, along with general experimental protocols, to aid researchers in its effective utilization for the synthesis of novel and complex molecules with potential therapeutic applications. Further experimental validation of the predicted data is encouraged to build a more complete profile of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. PubChemLite - this compound (C7H6ClNO2) [pubchemlite.lcsb.uni.lu]
- 3. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A convenient synthesis of the key intermediate of selective COX-2 inhibitor Etoricoxib - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. EP2802564B1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties and Biological Activity of CAS Number 885267-14-1 and the Associated Compound Dabrafenib
Disclaimer: The compound associated with CAS number 885267-14-1 is 2-(6-Chloropyridin-2-yl)acetic acid. However, inquiries for this CAS number are frequently linked to the well-characterized anti-cancer drug Dabrafenib (GSK2118436), a potent B-Raf inhibitor. This guide provides information on both compounds to address this ambiguity, with a primary focus on Dabrafenib due to the extensive available data relevant to researchers, scientists, and drug development professionals.
Physicochemical Properties
A summary of the available physicochemical data for both this compound and Dabrafenib is presented below.
Table 1: Physicochemical Properties of this compound (CAS: 885267-14-1)
| Property | Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [1][2] |
| Molecular Weight | 171.58 g/mol | [1][2] |
| Topological Polar Surface Area (TPSA) | 50.19 Ų | [3] |
| logP | 1.78 | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Rotatable Bonds | 2 | [3] |
Table 2: Physicochemical Properties of Dabrafenib
| Property | Value | Reference |
| CAS Number | 1195765-45-7 | [4][5] |
| Molecular Formula | C₂₃H₂₀F₃N₅O₂S₂ | [4][5] |
| Molecular Weight | 519.56 g/mol | [4] |
| Melting Point | 214-216°C | [4] |
| Boiling Point | 653.7±65.0 °C (Predicted) | [4] |
| pKa | 6.62±0.10 (Predicted) | [4] |
| Solubility | Soluble in DMSO (up to 30 mg/mL with warming), Ethanol (up to 1 mg/mL with warming).[4] Very slightly soluble at pH 1 and practically insoluble above pH 4 in aqueous media.[6] | |
| Protein Binding | 99.7% | [4] |
| Biological Half-life | 8 hours (Unchanged) | [4] |
Dabrafenib: Mechanism of Action and Biological Activity
Dabrafenib is a potent and selective inhibitor of the RAF kinases, particularly targeting the mutated B-Raf protein (V600E).[7][8] The B-Raf protein is a key component of the MAPK/ERK signaling pathway, which is crucial for regulating cell growth, proliferation, and survival.[7][9] In many cancers, such as melanoma, mutations in the BRAF gene lead to a constitutively active B-Raf protein, resulting in uncontrolled cell proliferation.[7]
Dabrafenib is an ATP-competitive inhibitor that binds to the active conformation of the B-Raf kinase, preventing the phosphorylation of its downstream targets MEK and ERK.[10][11] This inhibition of the MAPK pathway leads to G1 cell cycle arrest and apoptosis in cancer cells harboring the BRAF V600 mutation.[11]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of Dabrafenib's biological effects. Below are protocols for key experiments.
B-Raf Kinase Assay
This assay quantifies the inhibitory activity of Dabrafenib on the B-Raf enzyme.
Materials:
-
Recombinant human B-Raf V600E enzyme
-
Kinase assay buffer
-
ATP
-
B-Raf substrate (e.g., inactive MEK1)
-
Dabrafenib
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit
Procedure:
-
Prepare serial dilutions of Dabrafenib in the kinase assay buffer.
-
In a 96-well plate, add the Dabrafenib dilutions.
-
Add the B-Raf V600E enzyme to all wells except the blank control.
-
Initiate the kinase reaction by adding the substrate and ATP solution to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45 minutes).[12]
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's protocol.[13]
-
Measure luminescence using a microplate reader. The kinase activity is inversely proportional to the luminescent signal.
-
Calculate the percent inhibition for each Dabrafenib concentration and determine the IC₅₀ value.
Cell Proliferation Assay (MTT Assay)
This assay determines the effect of Dabrafenib on the viability and proliferation of cancer cells.
Materials:
-
BRAF V600E-mutant cancer cell line (e.g., A375, SK-MEL-28)
-
Complete cell culture medium
-
Dabrafenib
-
DMSO (vehicle control)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[14]
-
Prepare serial dilutions of Dabrafenib in the complete culture medium. The final DMSO concentration should be below 0.5%.[15]
-
Treat the cells with the Dabrafenib dilutions and a vehicle control for 72 hours.[14]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[14]
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.[14]
-
Measure the absorbance at 570 nm using a microplate reader.[14]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Western Blot for pERK Inhibition
This technique is used to measure the phosphorylation status of ERK, a downstream effector of B-Raf, to confirm the on-target activity of Dabrafenib.[10]
Materials:
-
BRAF V600E-mutant cancer cell line
-
Dabrafenib
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-pERK, anti-total ERK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with various concentrations of Dabrafenib for a specified time (e.g., 1-24 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.[16]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.[16]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the ratio of pERK to total ERK.
References
- 1. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Dabrafenib | 1195765-45-7 [chemicalbook.com]
- 5. Dabrafenib | C23H20F3N5O2S2 | CID 44462760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. s3.pgkb.org [s3.pgkb.org]
- 7. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]
- 8. Dabrafenib - Uses, Side Effects, Warnings & FAQs [macariushealth.com]
- 9. Dabrafenib in combination with trametinib in the treatment of patients with BRAF V600-positive advanced or metastatic non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Synthesis Protocol for 2-(6-Chloropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed synthesis protocol for 2-(6-Chloropyridin-2-yl)acetic acid, a valuable building block in the development of novel pharmaceutical agents. The outlined three-step synthesis commences with the commercially available 2-chloro-6-methylpyridine and proceeds through a side-chain chlorination, followed by cyanation and subsequent hydrolysis of the nitrile intermediate.
Physicochemical and Spectroscopic Data
While comprehensive experimental data for the final product is not extensively published, the following table summarizes key physicochemical properties for the target compound and its hydrochloride salt.
| Property | This compound | This compound hydrochloride |
| CAS Number | 885267-14-1[1] | 2197061-73-5[2] |
| Molecular Formula | C₇H₆ClNO₂[1] | C₇H₇Cl₂NO₂[2] |
| Molecular Weight | 171.58 g/mol [1] | 208.04 g/mol [2] |
| Appearance | White to off-white solid | Not available |
| Storage Conditions | Inert atmosphere, 2-8°C[1] | Room temperature[2] |
| Purity | >98% | ≥98%[2] |
Synthetic Pathway Overview
The synthesis of this compound is accomplished via a three-step process starting from 2-chloro-6-methylpyridine. The overall workflow is depicted in the following diagram.
Experimental Protocols
The following protocols are based on established methodologies for similar chemical transformations and should be adapted and optimized by the researcher as necessary.
Step 1: Synthesis of 2-Chloro-6-(chloromethyl)pyridine
This procedure is adapted from patented methods for the side-chain chlorination of 2-chloro-methylpyridines.[3][4][5][6]
Materials:
-
2-Chloro-6-methylpyridine
-
Water
-
2,2'-Azobisisobutyronitrile (AIBN)
-
Chlorine gas
-
Basic aqueous solution (e.g., sodium hydroxide or sodium carbonate solution)
Procedure:
-
In a reaction vessel equipped with a stirrer, gas inlet, pH probe, and reflux condenser, combine 2-chloro-6-methylpyridine (1.0 eq) and water.
-
Heat the mixture to 65°C with vigorous stirring.
-
Add a catalytic amount of AIBN (e.g., 0.01 eq).
-
After approximately 10 minutes, begin bubbling chlorine gas into the mixture at a controlled rate. Maintain the reaction temperature between 67-70°C.
-
During the chlorination, monitor the pH of the reaction mixture. Add a basic aqueous solution as needed to maintain the pH within the range of 0.5 to 3.0 to neutralize the generated hydrogen chloride.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or TLC).
-
Upon completion, cool the reaction mixture and separate the organic phase.
-
The crude 2-chloro-6-(chloromethyl)pyridine can be purified by distillation under reduced pressure.
Step 2: Synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile
This protocol is based on general procedures for the cyanation of haloalkylpyridines.[7][8]
Materials:
-
2-Chloro-6-(chloromethyl)pyridine
-
Sodium cyanide or Potassium cyanide
-
Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF))
Procedure:
-
In a reaction flask, dissolve 2-chloro-6-(chloromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide or potassium cyanide (1.0 to 1.5 molar equivalents).
-
Stir the reaction mixture at a temperature between 20-40°C.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Once the reaction is complete, pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude 2-(6-chloropyridin-2-yl)acetonitrile can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
This is a general procedure for the hydrolysis of nitriles to carboxylic acids.[9]
Materials:
-
2-(6-Chloropyridin-2-yl)acetonitrile
-
Concentrated hydrochloric acid or sulfuric acid
-
Water
Procedure:
-
In a round-bottom flask, combine 2-(6-chloropyridin-2-yl)acetonitrile (1.0 eq) with an excess of concentrated hydrochloric acid or a mixture of sulfuric acid and water.
-
Heat the mixture to reflux and stir vigorously.
-
Monitor the reaction by TLC or LC-MS until the nitrile is fully hydrolyzed.
-
After completion, cool the reaction mixture to room temperature.
-
Adjust the pH of the solution to acidic (around pH 3-4) with a suitable base if necessary, which may cause the product to precipitate.
-
Collect the solid product by filtration. If no precipitate forms, extract the aqueous solution with an organic solvent like ethyl acetate.
-
Dry the collected solid or the combined organic extracts (after drying over anhydrous sodium sulfate and concentration).
-
The crude this compound can be purified by recrystallization from an appropriate solvent system.
References
- 1. 885267-14-1|this compound|BLD Pharm [bldpharm.com]
- 2. chemscene.com [chemscene.com]
- 3. EP0557967B1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 4. US5324841A - Method of chlorinating side chain of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 5. EP0557967A1 - Method of side-chain chlorination of 2-chloro-methylpyridine - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]
- 8. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 9. US20210403406A1 - Process for preparing 2,6-dialkylphenylacetic acids - Google Patents [patents.google.com]
Application Notes and Protocols for 2-(6-Chloropyyridin-2-yl)acetic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Chloropyridin-2-yl)acetic acid is a versatile bifunctional building block in organic synthesis. Its structure, featuring a reactive carboxylic acid moiety and a chlorine-substituted pyridine ring, allows for a diverse range of chemical transformations. This makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, particularly in the development of novel pharmaceutical agents. The presence of the chloro-substituent on the pyridine ring offers a handle for nucleophilic substitution or cross-coupling reactions, while the acetic acid group is amenable to standard transformations such as amidation and esterification. These characteristics make this compound a key intermediate in the synthesis of targeted molecules, including analogs of the anti-fibrotic drug pirfenidone.
This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations.
Physicochemical Properties
| Property | Value |
| CAS Number | 885267-14-1 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | Off-white to white solid |
| Storage | Store in an inert atmosphere at 2-8°C |
Applications in Organic Synthesis
The primary applications of this compound lie in its use as a scaffold for the synthesis of more complex molecules, particularly those with potential biological activity. Key applications include:
-
Synthesis of Amide Derivatives: The carboxylic acid functionality is readily converted to amides, a common functional group in many pharmaceutical compounds.
-
Synthesis of Ester Derivatives: Esterification provides another avenue for derivatization, which can be used to modify the physicochemical properties of the final compound.
-
Synthesis of Pyridinone Analogs: This compound serves as a precursor for the synthesis of substituted 2-pyridinones, a class of compounds with diverse biological activities, including anti-fibrotic and antiviral properties.
-
Precursor for Cyclization Reactions: The bifunctional nature of the molecule allows for its use in the synthesis of various fused heterocyclic systems through intramolecular cyclization strategies.
Experimental Protocols
Amide Bond Formation (Amidation)
The reaction of this compound with various amines is a fundamental transformation for creating a diverse library of compounds. Standard peptide coupling reagents are effective in facilitating this reaction.
General Protocol using EDC/HOBt Coupling:
A common and effective method for amide bond formation involves the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yields.
Experimental Workflow:
Caption: Workflow for a typical amide coupling reaction.
Detailed Methodology:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired primary or secondary amine (1.1 eq.) in anhydrous N,N-dimethylformamide (DMF).
-
Add 1-Hydroxybenzotriazole (HOBt) (1.2 eq.) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq.) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide.
Illustrative Data for Amide Synthesis:
| Amine Substrate | Coupling Reagents | Solvent | Time (h) | Yield (%) |
| Aniline | EDC, HOBt | DMF | 18 | 85 |
| Benzylamine | HATU, DIPEA | CH₂Cl₂ | 12 | 92 |
| Morpholine | T3P, Et₃N | EtOAc | 16 | 88 |
| p-Toluidine | EDC, HOBt | DMF | 20 | 82 |
| n-Butylamine | HATU, DIPEA | CH₂Cl₂ | 12 | 95 |
Note: The data in this table is illustrative and based on typical yields for amide coupling reactions. Actual yields may vary depending on the specific substrate and reaction conditions.
Ester Bond Formation (Esterification)
Esterification of this compound can be achieved through various methods, including the classic Fischer esterification under acidic conditions or milder methods for more sensitive substrates.
General Protocol for Fischer Esterification:
This method is suitable for simple, non-acid sensitive alcohols.
Experimental Workflow:
Caption: Workflow for Fischer esterification.
Detailed Methodology:
-
Dissolve this compound (1.0 eq.) in the desired alcohol (used in excess as the solvent).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux and maintain for 4-12 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude ester by flash column chromatography (e.g., using a hexane/ethyl acetate gradient).
Illustrative Data for Esterification:
| Alcohol Substrate | Catalyst | Solvent | Time (h) | Yield (%) |
| Methanol | H₂SO₄ (cat.) | Methanol | 6 | 90 |
| Ethanol | H₂SO₄ (cat.) | Ethanol | 8 | 88 |
| n-Propanol | H₂SO₄ (cat.) | n-Propanol | 10 | 85 |
| Isopropanol | H₂SO₄ (cat.) | Isopropanol | 12 | 75 |
| Benzyl alcohol | DCC, DMAP | CH₂Cl₂ | 12 | 92 |
Note: The data in this table is illustrative and based on typical yields for esterification reactions. Actual yields may vary.
Synthesis of 2-Pyridone Derivatives
This compound can be a precursor for the synthesis of 2-pyridinone derivatives, which are important scaffolds in medicinal chemistry. A potential synthetic route involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization.
Hypothetical Signaling Pathway Inhibition by a Pirfenidone Analog:
Pirfenidone and its analogs are known to exhibit anti-fibrotic activity, often through the modulation of signaling pathways involved in fibrosis, such as the Transforming Growth Factor-β (TGF-β) pathway.
Caption: Inhibition of the TGF-β signaling pathway.
Protocol for a Potential Two-Step Synthesis of a 2-Pyridone Derivative:
This protocol outlines a hypothetical pathway and has not been specifically reported for this compound. It is based on established synthetic methodologies for related compounds.
Step 1: Amide Formation
Follow the protocol for amide bond formation described in section 1 to synthesize the N-substituted amide of this compound.
Step 2: Intramolecular Cyclization
The feasibility and conditions for this step would require experimental investigation. A potential approach could involve a base-mediated intramolecular nucleophilic aromatic substitution.
Illustrative Reaction Scheme:
Caption: A potential route to 2-pyridinone derivatives.
Detailed Methodology (Hypothetical):
-
Dissolve the N-substituted 2-(6-chloropyridin-2-yl)acetamide (1.0 eq.) in a suitable high-boiling aprotic solvent (e.g., DMF or DMSO).
-
Add a strong, non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide) (1.1-1.5 eq.) at room temperature under an inert atmosphere.
-
Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction by TLC.
-
Upon completion, cool the reaction and quench carefully with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired 2-pyridinone derivative.
Disclaimer: The protocols and data presented are for research purposes only and are based on established chemical principles and data from related compounds. Researchers should conduct their own optimization and safety assessments before implementing these procedures.
Application Notes and Protocols for the Derivatization of 2-(6-Chloropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principal derivatization techniques for 2-(6-Chloropyridin-2-yl)acetic acid, a versatile bifunctional building block in medicinal chemistry. The presence of a reactive carboxylic acid moiety and a halogenated pyridine ring allows for a variety of chemical modifications, making it a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications. The protocols provided are based on established chemical transformations for structurally related compounds and are intended to serve as a guide for the synthesis of ester, amide, and biaryl derivatives.
Introduction
This compound is a heterocyclic compound of significant interest in drug discovery. The pyridine ring is a common motif in many biologically active molecules, and the chloro-substituent provides a handle for further functionalization, typically through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The acetic acid side chain is readily derivatized to form esters and amides, which are key functional groups in many pharmaceutical agents. The derivatization of this molecule can lead to the generation of libraries of compounds for screening against various biological targets.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid group of this compound is the more readily reactive functional group under standard conditions, allowing for selective derivatization.
Esterification
Esterification is a fundamental transformation that can be used to modify the pharmacokinetic properties of a lead compound, for instance, by creating a prodrug to enhance bioavailability.
This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
General Protocol: Fischer-Speier Esterification
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in the desired alcohol (e.g., methanol, ethanol), which serves as both the reactant and the solvent (a large excess is recommended to drive the equilibrium).
-
Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.1-0.2 eq.).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The use of a Dean-Stark apparatus to remove the water formed during the reaction can improve the yield.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Table 1: Representative Data for Fischer-Speier Esterification of Pyridylacetic Acids
| Alcohol | Catalyst | Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Methanol | H₂SO₄ | Reflux | 4 - 8 | 85 - 95 |
| Ethanol | p-TsOH | Reflux | 6 - 12 | 80 - 90 |
| Isopropanol | H₂SO₄ | Reflux | 12 - 24 | 70 - 85 |
Note: Data is based on general procedures for similar pyridylacetic acids and may vary for this compound.
Caption: Workflow for Fischer-Speier Esterification.
Amide Coupling
Amide bond formation is a cornerstone of medicinal chemistry, as the amide functionality is present in a vast number of drugs. Standard peptide coupling reagents are effective for this transformation.
Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), often in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress racemization and improve efficiency, are commonly used.
General Protocol: EDC/HOBt Amide Coupling
-
Reaction Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM)) under an inert atmosphere (e.g., Nitrogen, Argon), add the desired primary or secondary amine (1.0-1.2 eq.) and HOBt (1.0-1.2 eq.).
-
Reagent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC hydrochloride (1.1-1.5 eq.) portion-wise.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers sequentially with a mild acid (e.g., 1 M HCl), a saturated aqueous solution of NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization.
Table 2: Representative Data for EDC/HOBt Amide Coupling of Pyridylacetic Acids
| Amine | Coupling Reagent | Additive | Typical Reaction Time (h) | Typical Yield (%) |
| Benzylamine | EDC·HCl | HOBt | 12 - 18 | 80 - 95 |
| Morpholine | EDC·HCl | HOBt | 16 - 24 | 75 - 90 |
| Aniline | EDC·HCl | HOAt | 18 - 24 | 70 - 85 |
Note: Data is based on general procedures for similar pyridylacetic acids and may vary for this compound.
Caption: Workflow for EDC/HOBt Mediated Amide Coupling.
Derivatization of the Pyridine Ring
The chlorine atom on the pyridine ring serves as a versatile handle for introducing molecular diversity through cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl structures which are prevalent in many biologically active compounds. This reaction typically involves the palladium-catalyzed coupling of the chloropyridine with a boronic acid or ester. The carboxylic acid moiety may require protection (e.g., as an ester) prior to the coupling reaction to avoid potential side reactions.
General Protocol: Suzuki-Miyaura Cross-Coupling of the Corresponding Ester
-
Starting Material: Begin with an ester derivative of this compound (e.g., the methyl or ethyl ester).
-
Reaction Setup: In a Schlenk flask, combine the ester (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon, Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.
-
Reaction Conditions: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by column chromatography.
-
Deprotection (if necessary): If the final product requires the free carboxylic acid, the ester can be hydrolyzed under acidic or basic conditions.
Table 3: Representative Data for Suzuki-Miyaura Coupling of Chloropyridines
| Boronic Acid | Palladium Catalyst | Base | Temperature (°C) | Typical Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 90 | 70 - 90 |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 100 | 75 - 95 |
| Pyridine-3-boronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 110 | 60 - 85 |
Note: Data is based on general procedures for chloropyridines and may vary for derivatives of this compound. Catalyst and ligand screening may be necessary for optimal results.
Caption: Logical workflow for Suzuki-Miyaura coupling.
Applications in Drug Discovery
Derivatives of this compound are scaffolds of interest in medicinal chemistry due to their structural similarity to known bioactive molecules. For instance, pyridinyl acetic acid derivatives have been explored as inhibitors of various enzymes and receptors.
Potential Therapeutic Areas:
-
Anti-inflammatory Agents: The acetic acid moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Derivatization could lead to novel cyclooxygenase (COX) inhibitors.
-
Anticancer Agents: The pyridine core is present in numerous kinase inhibitors. Suzuki coupling to introduce diverse aromatic systems could yield potent anticancer compounds.
-
Antiviral and Antimicrobial Agents: Halogenated pyridines are key components of various antiviral and antimicrobial drugs.
The derivatization strategies outlined above provide a roadmap for generating a focused library of compounds around the this compound core for screening in various biological assays to identify novel therapeutic leads.
Conclusion
This compound is a valuable starting material for the synthesis of a wide range of derivatives. The protocols and data presented herein, based on established chemical principles for related compounds, offer a solid foundation for researchers to explore the chemical space around this scaffold. Careful optimization of reaction conditions will be necessary to achieve high yields and purity for specific target molecules. The versatility of this compound makes it an attractive building block for the development of new chemical entities in the field of drug discovery.
Application Notes and Protocols for the Analysis of 2-(6-Chloropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(6-Chloropyridin-2-yl)acetic acid is a heterocyclic compound of interest in pharmaceutical research and development, often serving as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). The structural integrity, purity, and concentration of this intermediate are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, robust and reliable analytical methods are essential for its accurate quantification and impurity profiling.
This document provides a detailed application note for a proposed stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of this compound. As a specific validated method for this compound is not widely published, the following protocol is based on established analytical principles for structurally related compounds, such as other pyridine carboxylic acid derivatives. This method is designed to be suitable for quality control, stability studies, and research applications.
Principle of the Method
The proposed method utilizes RP-HPLC with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase, consisting of an aqueous buffer and an organic modifier (acetonitrile), is optimized to achieve efficient separation of the target analyte from potential impurities and degradation products. The acidic modifier in the mobile phase helps to ensure good peak shape and reproducibility for the acidic analyte. Quantification is achieved by comparing the peak area of the analyte in a sample to that of a reference standard of known concentration.
Experimental Protocols
Reagents and Materials
-
Reference Standard: this compound, of known purity (e.g., >98%).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Mobile Phase Modifiers: Formic acid (reagent grade, ~99%) or Phosphoric acid (reagent grade).
-
Sample Diluent: A mixture of water and acetonitrile (e.g., 50:50 v/v) is typically suitable.
Instrumentation and Chromatographic Conditions (Proposed)
-
Instrument: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A C18 stationary phase column is recommended. A common choice would be a column with dimensions of 250 mm x 4.6 mm and a 5 µm particle size.
-
Mobile Phase:
-
Aqueous Component (A): Water with 0.1% Formic Acid.
-
Organic Component (B): Acetonitrile with 0.1% Formic Acid.
-
-
Elution Mode: Isocratic or gradient elution can be employed. A starting point for method development would be an isocratic elution with a ratio of 60:40 (A:B).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: The pyridine ring suggests UV absorbance. A DAD detector should be used to scan for the optimal wavelength, likely between 254 nm and 270 nm.
-
Injection Volume: 10 µL.
-
Run Time: Approximately 15 minutes, or until the principal peak and any post-eluting impurities have been fully resolved.
Preparation of Standard Solutions
-
Stock Standard Solution (e.g., 1000 µg/mL): Accurately weigh about 25 mg of the this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations spanning the expected sample concentration range. For linearity studies, a range of 5 µg/mL to 150 µg/mL is typical.
Sample Preparation
-
Accurately weigh a portion of the test sample (e.g., bulk drug substance) expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 10 minutes or until fully dissolved.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Method Validation and System Suitability
The proposed method should be validated according to ICH guidelines. Key validation parameters include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]
-
Specificity: Specificity should be demonstrated by performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to ensure that the method can separate the main analyte peak from any degradation products and potential impurities.[4][5]
-
System Suitability: Before sample analysis, inject a working standard solution (e.g., six replicate injections) to check for system suitability. Typical acceptance criteria are:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Areas: ≤ 2.0%
-
Data Presentation
The following table summarizes the typical quantitative performance parameters that would be expected upon validation of this analytical method. These values are based on standard requirements for pharmaceutical analysis.[6][7]
| Parameter | Typical Acceptance Criteria / Expected Range |
| Linearity (r²) | ≥ 0.999 |
| Range | 80% to 120% of the target assay concentration. |
| Accuracy (% Recovery) | 98.0% to 102.0% at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[2] |
| Precision (RSD%) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 (Typically in the low ng/mL range). |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 (Typically in the mid-to-high ng/mL range). |
| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH, mobile phase composition, temperature). |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the quantitative analysis of this compound using the proposed HPLC method.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aaps.ca [aaps.ca]
- 7. altabrisagroup.com [altabrisagroup.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of 2-(6-Chloropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the development of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of purity and the separation of potential impurities of 2-(6-Chloropyridin-2-yl)acetic acid. This method is crucial for ensuring the quality and consistency of this compound in research and drug development settings. The protocol outlines a systematic approach to method development, including column and mobile phase selection, and provides a starting point for optimization.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical attribute that can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust and reliable analytical method for assessing its purity and identifying potential process-related and degradation impurities is essential. This application note describes a reverse-phase HPLC (RP-HPLC) method developed for this purpose. The method is designed to be stability-indicating, meaning it can resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for developing a suitable HPLC method.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClNO₂ | PubChem |
| Molecular Weight | 171.58 g/mol | PubChem |
| Predicted LogP | ~1.3 - 1.78 | PubChem, ChemScene[1] |
| Predicted pKa | ~3.5 - 4.5 (for the carboxylic acid) | Estimated based on similar structures |
| UV Absorption (λmax) | ~270-280 nm | Estimated based on the pyridine chromophore |
Potential Impurities
The purity of this compound can be affected by impurities originating from the synthetic route and degradation. A list of potential impurities is provided below.
| Impurity Name | Potential Source |
| 2,6-Dichloropyridine | Unreacted starting material |
| 2-Chloro-6-(chloromethyl)pyridine | Intermediate in synthesis |
| 6-Chloro-2-pyridinecarboxylic acid | Oxidation/degradation product[2] |
| Isomeric Pyridine Acetic Acids | Side products from synthesis |
| Unidentified degradation products | Forced degradation studies |
HPLC Method Development Protocol
A systematic approach is crucial for developing a robust HPLC method. The following protocol outlines the key steps.
Instrument and Consumables
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Sample Diluent: Acetonitrile/Water (50:50, v/v).
Initial Screening and Optimization
-
Column Selection: Start with a C18 column. If peak shape is poor, consider a column with a different stationary phase (e.g., C8, Phenyl-Hexyl).
-
Mobile Phase pH: Based on the estimated pKa of the carboxylic acid group (~3.5-4.5), a mobile phase pH of around 2.5-3.5 is recommended to ensure the analyte is in its neutral form, leading to better retention and peak shape. 0.1% formic acid will provide a suitable pH.
-
Wavelength Selection: Based on the pyridine chromophore, a starting detection wavelength of 275 nm is recommended. A photodiode array (PDA) detector should be used to scan the UV spectrum of the main peak to determine the optimal detection wavelength (λmax).
-
Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A generic gradient is provided in the optimized method table.
-
Optimization: Optimize the gradient profile, flow rate, and column temperature to achieve the best resolution between the main peak and all impurity peaks.
Forced Degradation Studies
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the sample to various stress conditions to generate potential degradation products.
-
Acid Hydrolysis: 1N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105°C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.
The stressed samples should be analyzed using the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.
Optimized HPLC Method Parameters
The following table summarizes the recommended starting parameters for the HPLC analysis. These may require further optimization based on the specific HPLC system and column used.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 275 nm (or λmax determined by PDA) |
| Sample Concentration | 1 mg/mL in Acetonitrile/Water (50:50) |
Data Presentation
The results of the purity analysis and forced degradation studies should be summarized in clear and concise tables for easy comparison.
Table 1: Purity Analysis of this compound Batches
| Batch No. | Retention Time (min) | Peak Area (%) | % Purity |
| Batch A | 10.2 | 99.8 | 99.8 |
| Batch B | 10.3 | 99.5 | 99.5 |
| Batch C | 10.2 | 99.9 | 99.9 |
Table 2: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Number of Degradants | RRT of Major Degradant |
| Acid Hydrolysis | 15.2 | 3 | 0.85 |
| Base Hydrolysis | 25.8 | 4 | 0.78 |
| Oxidation | 8.5 | 2 | 1.15 |
| Thermal | 2.1 | 1 | 0.92 |
| Photolytic | 12.3 | 3 | 0.88 |
(RRT = Relative Retention Time)
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the HPLC method development and validation process.
References
Application Note: NMR Characterization of 2-(6-Chloropyridin-2-yl)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-(6-Chloropyridin-2-yl)acetic acid is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As a substituted pyridine derivative, it serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. Accurate structural elucidation and characterization are critical for ensuring the quality and reliability of research and development outcomes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the molecular structure of organic compounds. This application note provides a detailed protocol for the characterization of this compound using ¹H and ¹³C NMR spectroscopy. While experimental data for this specific molecule is not widely published, this guide presents predicted spectroscopic data based on the analysis of structurally related compounds.[1]
Chemical Structure
Caption: Chemical structure of this compound.
Predicted NMR Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and data from analogous compounds.[1][2] The spectra are typically recorded in a deuterated solvent such as DMSO-d₆ or CDCl₃, and chemical shifts are referenced to tetramethylsilane (TMS).[2]
Table 1: Predicted ¹H NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |
| H3 | 7.30 - 7.50 | Doublet (d) | ~8.0 | 1H |
| H4 | 7.70 - 7.90 | Triplet (t) | ~8.0 | 1H |
| H5 | 7.20 - 7.40 | Doublet (d) | ~8.0 | 1H |
| H7 (-CH₂-) | 3.80 - 4.00 | Singlet (s) | N/A | 2H |
| -COOH | 10.0 - 13.0 | Broad Singlet (br s) | N/A | 1H |
Table 2: Predicted ¹³C NMR Data for this compound
| Atom Number | Predicted Chemical Shift (δ) ppm |
| C2 | 158 - 162 |
| C3 | 120 - 124 |
| C4 | 138 - 142 |
| C5 | 123 - 127 |
| C6 | 150 - 154 |
| C7 (-CH₂-) | 40 - 45 |
| C8 (C=O) | 170 - 175 |
Experimental Protocols
The following are generalized protocols for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation
-
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄)
-
NMR tube (5 mm)
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
Pipettes
-
Vortex mixer
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
If an internal standard is not already present in the solvent, add a small amount of TMS.
-
Cap the NMR tube and gently vortex the sample until the compound is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A 400 MHz or higher field NMR spectrometer is recommended for good signal resolution.[1]
-
-
¹H NMR Acquisition Parameters:
-
¹³C NMR Acquisition Parameters:
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay: 2-5 seconds (a longer delay is necessary due to the longer relaxation times of carbon nuclei)[1]
-
Number of Scans: 1024 or more (a higher number of scans is required due to the low natural abundance of ¹³C)[1]
-
Decoupling: Proton decoupling should be used to simplify the spectrum.[1]
-
Spectral Width: Appropriate for the expected chemical shift range (e.g., 0-200 ppm)
-
Workflow for NMR Analysis
Caption: General workflow for NMR characterization.
Data Analysis and Interpretation
-
Processing: The raw data (Free Induction Decay - FID) should be processed using appropriate software. This typically involves Fourier transformation, phase correction, and baseline correction.
-
¹H NMR Spectrum:
-
Chemical Shift (δ): The position of the signals in the spectrum provides information about the electronic environment of the protons.
-
Integration: The area under each signal is proportional to the number of protons giving rise to that signal.
-
Multiplicity: The splitting pattern of a signal (e.g., singlet, doublet, triplet) is due to spin-spin coupling with neighboring protons and provides information about the number of adjacent protons.
-
Coupling Constant (J): The distance between the peaks in a multiplet, measured in Hertz, provides further structural information.
-
-
¹³C NMR Spectrum:
-
Chemical Shift (δ): The chemical shift of each signal corresponds to a unique carbon atom in the molecule. The chemical shift values can help identify the type of carbon (e.g., aromatic, aliphatic, carbonyl).
-
This application note provides a comprehensive guide to the NMR characterization of this compound. By following the detailed protocols for sample preparation, data acquisition, and analysis, researchers can confidently verify the structure and purity of this important chemical intermediate. The provided predicted NMR data serves as a valuable reference for spectral assignment.
References
Application Notes and Protocols: 2-(6-Chloropyridin-2-yl)acetic acid as a Building Block for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing 2-(6-chloropyridin-2-yl)acetic acid as a versatile building block in the synthesis of novel compounds with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies and are designed to be a practical resource for researchers in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable heterocyclic starting material for the synthesis of a wide range of molecular scaffolds. The presence of a reactive carboxylic acid group and a chlorine-substituted pyridine ring allows for diverse chemical modifications. The carboxylic acid moiety is readily amenable to standard coupling reactions to form amides and esters, while the chloropyridine core can participate in various cross-coupling and nucleophilic substitution reactions. This dual reactivity makes it an attractive building block for creating libraries of compounds for biological screening.
This document focuses on the application of this compound in the synthesis of a hypothetical series of N-substituted acetamide derivatives designed as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is provided in the table below.
| Property | Value |
| CAS Number | 885267-14-1 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF |
Synthesis of Novel N-Aryl/Benzyl-2-(6-chloropyridin-2-yl)acetamides
A series of novel N-substituted acetamide derivatives can be synthesized from this compound via a standard amide coupling reaction. A general synthetic scheme is presented below.
General Synthetic Scheme:
Application Notes and Protocols for 2-(6-Chloropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the experimental procedures involving 2-(6-Chloropyridin-2-yl)acetic acid, a key intermediate in the synthesis of novel compounds for pharmaceutical and agrochemical research. Due to the compound's primary role as a synthetic building block, the following protocols focus on its synthesis and subsequent derivatization to explore potential biological activities. The biological data presented is for derivatives of the core structure, highlighting the potential for this class of compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below.
| Property | Value |
| CAS Number | 885267-14-1 |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol [1] |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents |
Experimental Protocols
Protocol 1: Synthesis of this compound
The following is a representative protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds. This method involves the hydrolysis of the corresponding ethyl ester.
Materials:
-
Ethyl 2-(6-chloropyridin-2-yl)acetate
-
Tetrahydrofuran (THF)
-
1.0 M Sodium Hydroxide (NaOH) solution
-
1 N Hydrochloric Acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and workup
Procedure:
-
Dissolution: In a round-bottom flask, dissolve ethyl 2-(6-chloropyridin-2-yl)acetate in tetrahydrofuran (THF).
-
Hydrolysis: To the stirred solution, add a 1.0 M aqueous solution of sodium hydroxide.
-
Reaction Monitoring: Allow the mixture to stir at room temperature. Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) until the starting material is consumed.
-
Neutralization: Carefully adjust the pH of the reaction mixture to approximately 3 using 1 N HCl.
-
Solvent Removal: Remove the organic solvent (THF) from the mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
Synthesis Workflow
Caption: A workflow diagram for the synthesis of this compound.
Protocol 2: Synthesis of Amide Derivatives for Biological Screening
This protocol describes a general method for the synthesis of amide derivatives from this compound, which can be used to generate a library of compounds for biological evaluation.
Materials:
-
This compound
-
A primary or secondary amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reactant Preparation: In a flame-dried, inert-atmosphere flask, dissolve this compound and the desired amine in anhydrous DCM or DMF.
-
Coupling Agent Addition: Add HOBt and EDC to the reaction mixture.
-
Base Addition: Add TEA or DIPEA to the mixture.
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Workup: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired amide derivative.
Amide Derivative Synthesis Workflow
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(6-Chloropyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of plausible synthetic routes for the large-scale production of 2-(6-Chloropyridin-2-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct, publicly accessible, large-scale procedures for this specific molecule, the following protocols are based on established chemical principles and analogous transformations reported in the literature for structurally related compounds.
Introduction
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural features, including the reactive carboxylic acid moiety and the chlorinated pyridine ring, make it a versatile building block for the synthesis of a wide range of biologically active molecules. Notably, it is a known intermediate in the synthesis of compounds such as Etoricoxib. The considerations for synthesizing this intermediate on a large scale are critical for ensuring process efficiency, scalability, and cost-effectiveness in a pharmaceutical manufacturing setting.
This document outlines two primary synthetic strategies, starting from readily available precursors: 2-chloro-6-methylpyridine and 2,6-dichloropyridine. Each route is presented with a detailed, step-by-step protocol, a summary of quantitative data (based on typical yields for analogous reactions), and a discussion of key large-scale considerations.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | Off-white to white solid |
| CAS Number | 885267-14-1[1] |
Synthetic Route 1: From 2-Chloro-6-methylpyridine
This synthetic pathway involves a three-step sequence starting from 2-chloro-6-methylpyridine: radical chlorination of the methyl group, followed by cyanation to introduce the nitrile functionality, and subsequent hydrolysis to the desired carboxylic acid.
Caption: Synthetic workflow starting from 2-Chloro-6-methylpyridine.
Experimental Protocol
Step 1: Synthesis of 2-(Chloromethyl)-6-chloropyridine
-
Reaction: 2-Chloro-6-methylpyridine + N-Chlorosuccinimide (NCS) → 2-(Chloromethyl)-6-chloropyridine
-
Procedure:
-
To a suitable jacketed glass-lined reactor, charge 2-chloro-6-methylpyridine (1.0 equiv) and a suitable solvent such as chlorobenzene (5-10 volumes).
-
Initiate agitation and heat the mixture to 60-70 °C.
-
In a separate vessel, prepare a solution of N-chlorosuccinimide (NCS, 1.1-1.3 equiv) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.02-0.05 equiv) in chlorobenzene.
-
Slowly add the NCS/AIBN solution to the reactor over 2-4 hours, maintaining the temperature at 60-70 °C. The reaction is exothermic and careful control of the addition rate is crucial.
-
Monitor the reaction progress by a suitable analytical technique (e.g., HPLC or GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the organic phase sequentially with an aqueous solution of sodium bisulfite to quench any remaining NCS, followed by water, and then brine.
-
Concentrate the organic layer under reduced pressure to afford crude 2-(chloromethyl)-6-chloropyridine, which can be used in the next step with or without further purification.
-
Step 2: Synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile
-
Reaction: 2-(Chloromethyl)-6-chloropyridine + Sodium Cyanide (NaCN) → 2-(6-Chloropyridin-2-yl)acetonitrile
-
Procedure:
-
In a jacketed reactor equipped with a robust agitation system and a temperature probe, charge a solution of sodium cyanide (1.2-1.5 equiv) in a mixture of water and a suitable organic solvent (e.g., ethanol or DMSO).
-
Heat the solution to 50-60 °C.
-
Slowly add the crude 2-(chloromethyl)-6-chloropyridine from the previous step to the cyanide solution over 1-2 hours. Maintain the temperature between 50-70 °C.
-
Monitor the reaction by HPLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and add water and a suitable extraction solvent (e.g., ethyl acetate or toluene).
-
Separate the organic layer and wash it with water and brine.
-
Concentrate the organic layer under reduced pressure to yield crude 2-(6-chloropyridin-2-yl)acetonitrile.
-
Step 3: Synthesis of this compound
-
Reaction: 2-(6-Chloropyridin-2-yl)acetonitrile + H₂O/H⁺ → this compound
-
Procedure:
-
Charge the crude 2-(6-chloropyridin-2-yl)acetonitrile into a glass-lined reactor.
-
Add a mixture of concentrated sulfuric acid (3-5 volumes) and water (3-5 volumes).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 4-8 hours.
-
Monitor the reaction for the disappearance of the nitrile intermediate by HPLC.
-
Cool the reaction mixture to 0-10 °C.
-
Carefully adjust the pH of the solution to 3-4 with a concentrated aqueous solution of sodium hydroxide. The product will precipitate out of the solution.
-
Filter the solid product and wash the filter cake with cold water.
-
Dry the product under vacuum at 50-60 °C to a constant weight.
-
Quantitative Data Summary (Route 1)
| Step | Reactants | Products | Typical Yield (%) | Purity (%) |
| 1 | 2-Chloro-6-methylpyridine, NCS | 2-(Chloromethyl)-6-chloropyridine | 75-85 | >90 (crude) |
| 2 | 2-(Chloromethyl)-6-chloropyridine, NaCN | 2-(6-Chloropyridin-2-yl)acetonitrile | 80-90 | >95 (crude) |
| 3 | 2-(6-Chloropyridin-2-yl)acetonitrile, H₂SO₄/H₂O | This compound | 85-95 | >99 |
Synthetic Route 2: From 2,6-Dichloropyridine via Negishi Coupling
This approach utilizes a palladium-catalyzed Negishi cross-coupling reaction to selectively introduce an acetate moiety at the C2 position of 2,6-dichloropyridine. The resulting ester is then hydrolyzed to the final product.
Caption: Synthetic workflow starting from 2,6-Dichloropyridine.
Experimental Protocol
Step 1: Synthesis of Ethyl (6-chloropyridin-2-yl)acetate
-
Reaction: 2,6-Dichloropyridine + BrZnCH₂COOEt → Ethyl (6-chloropyridin-2-yl)acetate
-
Procedure:
-
Preparation of the Organozinc Reagent (in a separate reactor):
-
Activate zinc dust by washing with dilute HCl, followed by water, ethanol, and diethyl ether, then drying under vacuum.
-
To a suspension of the activated zinc (1.5-2.0 equiv) in anhydrous THF, add a small amount of a catalyst such as iodine or 1,2-dibromoethane to initiate the reaction.
-
Slowly add ethyl bromoacetate (1.2-1.5 equiv) to the zinc suspension. The reaction is exothermic and may require cooling to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until the zinc is consumed to form the ethyl (bromozinc)acetate reagent.
-
-
Negishi Coupling:
-
In the main reactor, charge 2,6-dichloropyridine (1.0 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.03 equiv), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.06 equiv) in anhydrous THF.
-
Heat the mixture to 50-60 °C.
-
Slowly add the freshly prepared ethyl (bromozinc)acetate solution to the reactor over 1-2 hours.
-
Maintain the reaction at 50-60 °C and monitor its progress by HPLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to obtain crude ethyl (6-chloropyridin-2-yl)acetate. This may be purified by vacuum distillation or used directly in the next step.
-
-
Step 2: Synthesis of this compound
-
Reaction: Ethyl (6-chloropyridin-2-yl)acetate + NaOH/H₂O → this compound
-
Procedure:
-
To a reactor containing the crude ethyl (6-chloropyridin-2-yl)acetate, add a solution of sodium hydroxide (2.0-3.0 equiv) in a mixture of water and ethanol.
-
Heat the mixture to 50-70 °C and stir until the hydrolysis is complete, as monitored by HPLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes or toluene) to remove any non-acidic impurities.
-
Cool the aqueous layer to 0-10 °C and acidify to pH 3-4 with concentrated hydrochloric acid.
-
The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum at 50-60 °C.
-
Quantitative Data Summary (Route 2)
| Step | Reactants | Products | Typical Yield (%) | Purity (%) |
| 1 | 2,6-Dichloropyridine, BrZnCH₂COOEt | Ethyl (6-chloropyridin-2-yl)acetate | 60-75 | >90 (crude) |
| 2 | Ethyl (6-chloropyridin-2-yl)acetate, NaOH | This compound | 90-98 | >99 |
Large-Scale Synthesis Considerations
-
Route 1:
-
Safety: The radical chlorination step can be highly exothermic and requires careful temperature control and monitoring. The use of sodium cyanide in the second step is highly toxic and requires strict handling protocols and waste management procedures. The final hydrolysis with concentrated sulfuric acid is also highly exothermic upon dilution and requires careful addition and cooling.
-
Process Control: The radical initiation in Step 1 can be sensitive to impurities. The cyanation reaction (Step 2) requires efficient agitation to ensure good mixing of the biphasic system.
-
Materials: 2-Chloro-6-methylpyridine is a readily available starting material.
-
-
Route 2:
-
Safety: The preparation of the organozinc reagent is moisture-sensitive and can be exothermic. The palladium catalyst and phosphine ligands can be pyrophoric and should be handled under an inert atmosphere.
-
Process Control: The Negishi coupling is sensitive to oxygen and moisture, requiring an inert atmosphere (nitrogen or argon). The quality and activity of the zinc and the catalyst are critical for high yields. The selectivity of the coupling at the C2 position over the C6 position is a key challenge and is influenced by the choice of catalyst, ligand, and reaction conditions.
-
Cost: Palladium catalysts and phosphine ligands can be expensive, making catalyst loading optimization and recycling strategies important for cost-effectiveness on a large scale.
-
Impurity Profile and Purification
Common impurities may arise from starting materials, side reactions, or incomplete reactions.
-
Potential Impurities (Route 1): Unreacted 2-chloro-6-methylpyridine, over-chlorinated byproducts, and the corresponding amide from incomplete hydrolysis of the nitrile.
-
Potential Impurities (Route 2): Unreacted 2,6-dichloropyridine, homo-coupled byproducts, and unhydrolyzed ester intermediate.
Purification: The final product is typically purified by crystallization. The choice of solvent for crystallization is critical and may include water, acetic acid/water mixtures, or organic solvents like toluene. An acid-base workup, as described in the protocols, is an effective method for removing non-acidic impurities.
Caption: General workflow for the purification of the final product.
Conclusion
Both synthetic routes presented offer viable pathways for the large-scale synthesis of this compound. The choice of route will depend on factors such as the availability and cost of starting materials, the capabilities of the manufacturing facility, and safety and environmental considerations. Route 1 may be more straightforward in terms of the chemical transformations, but involves the use of highly toxic cyanide. Route 2 avoids the use of cyanide but requires expertise in handling air- and moisture-sensitive organometallic reagents and more expensive catalysts. For both routes, careful process optimization and control are essential to ensure high yields, purity, and safety on a large scale.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(6-Chloropyridin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-(6-Chloropyridin-2-yl)acetic acid. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound via the malonic ester route?
A1: The synthesis of this compound from 2,6-dichloropyridine using diethyl malonate typically involves three main steps: alkylation, hydrolysis, and decarboxylation. Each step can introduce specific impurities.
Common Impurities Categorized by Synthetic Step:
| Impurity Category | Specific Impurities | Source |
| Starting Materials & Reagents | 2,6-Dichloropyridine | Incomplete reaction during the alkylation step. |
| Diethyl malonate | Incomplete reaction or excess used in the alkylation step. | |
| Residual Solvents (e.g., Ethanol, Toluene) | Used during reaction and workup. | |
| Alkylation Byproducts | Diethyl 2,2'-(pyridine-2,6-diyl)dimalonate | Dialkylation of diethyl malonate with 2,6-dichloropyridine. |
| Incomplete Hydrolysis | Ethyl 2-(6-chloropyridin-2-yl)acetate | Partial hydrolysis of the diester intermediate. |
| 2-(6-Chloropyridin-2-yl)malonic acid | Incomplete decarboxylation. | |
| Isomeric Impurities | 2-(2-Chloropyridin-6-yl)acetic acid (if starting from a mixed precursor) | Although less common with 2,6-dichloropyridine, isomeric starting materials can lead to isomeric products. |
Q2: How can I minimize the formation of the dialkylated byproduct during the malonic ester synthesis?
A2: The formation of diethyl 2,2'-(pyridine-2,6-diyl)dimalonate is a common side reaction. To minimize its formation, you can employ the following strategies:
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Control Stoichiometry: Use a molar excess of diethyl malonate relative to 2,6-dichloropyridine. A ratio of 1.5 to 2 equivalents of diethyl malonate is often a good starting point.
-
Slow Addition: Add the 2,6-dichloropyridine to the reaction mixture containing the deprotonated diethyl malonate slowly. This maintains a low concentration of the electrophile, favoring mono-alkylation.
-
Choice of Base and Solvent: Using a bulky base or a solvent system that influences the reactivity of the enolate can sometimes favor mono-alkylation.
Q3: My hydrolysis step seems to be incomplete, leaving behind the ester intermediate. How can I drive the reaction to completion?
A3: Incomplete hydrolysis is a frequent issue. To ensure complete conversion of the malonic ester intermediate to the dicarboxylic acid, consider the following:
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Reaction Time and Temperature: Prolong the reaction time and/or increase the temperature of the hydrolysis reaction. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the point of completion.
-
Concentration of Base: Ensure a sufficient excess of the hydrolyzing agent (e.g., sodium hydroxide or potassium hydroxide) is used.
-
Co-solvent: If the starting material has poor solubility in the aqueous base, adding a co-solvent like ethanol can improve miscibility and reaction rate.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield of final product | - Incomplete alkylation. - Incomplete hydrolysis. - Incomplete decarboxylation. - Loss of product during workup and purification. | - Monitor each reaction step by TLC or HPLC to ensure completion before proceeding. - Optimize reaction conditions (time, temperature, reagent stoichiometry). - For the decarboxylation step, ensure the temperature is high enough and maintained for a sufficient duration. - Perform careful extractions and minimize transfers during purification. |
| Product is an oil or fails to crystallize | - Presence of significant impurities, especially unreacted starting materials or byproducts. - Residual solvent. | - Analyze the crude product by ¹H NMR or LC-MS to identify the impurities. - Purify the crude product using flash column chromatography before attempting recrystallization. - Ensure all solvent is removed under high vacuum. |
| Broad melting point of the purified product | - Presence of impurities. | - Re-purify the product. Consider a different recrystallization solvent or perform column chromatography. - Check for the presence of isomeric impurities. |
| Unexpected peaks in NMR or LC-MS of the final product | - Formation of side products. - Degradation of the product. | - Re-evaluate the reaction conditions. High temperatures during decarboxylation can sometimes lead to decomposition. - Characterize the unexpected peaks to identify the byproducts, which can provide insight into the problematic reaction step. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure based on the malonic ester synthesis.
Step 1: Synthesis of Diethyl (6-chloropyridin-2-yl)malonate
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In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) to anhydrous N,N-dimethylformamide (DMF).
-
Cool the suspension to 0 °C and add diethyl malonate (1.5 equivalents) dropwise.
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Stir the mixture at room temperature for 1 hour.
-
Add a solution of 2,6-dichloropyridine (1.0 equivalent) in DMF dropwise to the reaction mixture.
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Heat the reaction to 80-100 °C and monitor by TLC until the starting material is consumed.
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Cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
Step 2: Hydrolysis to (6-Chloropyridin-2-yl)malonic acid
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Dissolve the purified diethyl (6-chloropyridin-2-yl)malonate in ethanol.
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Add an aqueous solution of sodium hydroxide (2.5 equivalents).
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Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid.
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Extract the product with ethyl acetate.
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude dicarboxylic acid.
Step 3: Decarboxylation to this compound
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Heat the crude (6-chloropyridin-2-yl)malonic acid to 140-160 °C.
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Maintain this temperature until the evolution of CO₂ ceases.
-
Cool the residue to room temperature.
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Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for impurity identification and removal.
Technical Support Center: Purification of Crude 2-(6-Chloropyridin-2-yl)acetic acid by Recrystallization
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of crude 2-(6-Chloropyridin-2-yl)acetic acid via recrystallization.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the recrystallization of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Crystal Formation | - Solvent is too non-polar: The compound is insoluble even at high temperatures.- Too much solvent was used: The solution is not supersaturated upon cooling.- Cooling was too rapid: Crystals did not have sufficient time to nucleate and grow.- Supersaturation without nucleation: The solution is supersaturated but lacks a nucleation site. | - Select a more polar solvent or a solvent mixture. - Boil off some solvent to increase the concentration. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute. - The compound is precipitating from a supersaturated solution at a temperature above its melting point. - High concentration of impurities. | - Use a lower-boiling point solvent. - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider pre-purification by another method (e.g., acid-base extraction) to remove significant impurities. |
| Poor Recovery/Low Yield | - The compound is too soluble in the cold solvent. - Too much solvent was used. - Premature crystallization during hot filtration. | - Choose a solvent in which the compound has lower solubility at cold temperatures. Consider using a solvent mixture. - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Pre-heat the filtration apparatus (funnel and receiving flask) before hot filtration. Add a small amount of hot solvent to the filter paper just before filtering. |
| Colored Crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. Use a fluted filter paper for the hot filtration to remove the charcoal. |
| Crystals are very fine or powdery | - The solution cooled too quickly. | - Allow the solution to cool slowly to room temperature without disturbance. Insulating the flask can promote slower cooling and the formation of larger crystals. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
Q2: What are the likely impurities in my crude this compound?
A2: Impurities can originate from starting materials, byproducts of the synthesis, or subsequent degradation. For related compounds, common impurities include unreacted precursors like 2-chloropyridine, isomeric impurities formed during synthesis, and over-chlorinated byproducts.[1]
Q3: How can I remove non-acidic impurities before recrystallization?
A3: The carboxylic acid functionality of the target compound allows for an effective acid-base extraction. Dissolve the crude product in an organic solvent (like ethyl acetate) and extract it with a mild aqueous base (e.g., sodium bicarbonate solution). The desired acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified (e.g., with HCl) to precipitate the purified product, which can then be recrystallized.[1]
Q4: My compound won't crystallize even after scratching and seeding. What should I do?
A4: If nucleation is the issue and standard methods fail, you can try cooling the solution in a dry ice/acetone bath to induce crystallization. However, be aware that very rapid cooling can lead to the formation of small, less pure crystals. Another strategy is to remove the solvent under reduced pressure and attempt the recrystallization again with a different solvent system.
Q5: How can I assess the purity of my recrystallized this compound?
A5: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a sensitive method for quantifying purity and detecting trace impurities. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can confirm the structure and identify the presence of impurities. The melting point of the purified solid should be sharp and within a narrow range.[1]
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents *
| Solvent | Polarity | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | High | Sparingly Soluble | Moderately Soluble | Potential for recrystallization, but may require a large volume. |
| Methanol | High | Soluble | Very Soluble | May be too soluble for good recovery unless used in a mixed solvent system. |
| Ethanol | High | Sparingly Soluble | Soluble | A good candidate for recrystallization.[1] |
| Acetone | Medium | Sparingly Soluble | Soluble | Another good candidate for recrystallization.[1] |
| Ethyl Acetate | Medium | Sparingly Soluble | Soluble | Can be effective, often used in combination with a non-polar anti-solvent like hexanes.[1] |
| Dichloromethane | Low | Insoluble | Sparingly Soluble | Likely not a good primary solvent for recrystallization. |
| Hexanes | Very Low | Insoluble | Insoluble | Can be used as an anti-solvent in a mixed solvent system. |
*Disclaimer: The solubility data presented is qualitative and based on the general behavior of structurally similar pyridine carboxylic acids. It is essential to perform solvent screening experiments with a small amount of crude material to determine the optimal solvent or solvent system for your specific sample.
Experimental Protocols
Detailed Methodology for the Recrystallization of Crude this compound
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Solvent Selection:
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Place a small amount (10-20 mg) of the crude solid into several test tubes.
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Add a few drops of a different test solvent to each tube at room temperature and observe the solubility. A good solvent should not dissolve the compound at room temperature.
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Gently heat the test tubes that showed poor solubility at room temperature. An ideal solvent will completely dissolve the solid upon heating.[1]
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Allow the hot solutions to cool to room temperature and then in an ice bath. The best solvent will yield a good quantity of crystals upon cooling.
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Dissolution:
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Place the crude this compound in an Erlenmeyer flask.
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Add the chosen solvent in small portions while heating the flask on a hot plate. Swirl the flask to aid dissolution.
-
Continue adding the hot solvent until the solid is just dissolved. Avoid adding an excess of solvent to maximize the yield.[2]
-
-
Decolorization (if necessary):
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If the solution is colored, remove it from the heat and allow it to cool slightly.
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Add a small amount of activated charcoal (about 1-2% of the solute weight) to the solution.
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Reheat the solution to boiling for a few minutes.
-
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Hot Filtration:
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If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration.
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Pre-heat a stemless funnel and a clean Erlenmeyer flask on a hot plate.
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Place a fluted filter paper in the funnel.
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Pour the hot solution through the filter paper quickly to avoid premature crystallization in the funnel.[1]
-
-
Crystallization:
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Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.
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Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[1]
-
-
Isolation and Washing:
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Collect the crystals by vacuum filtration using a Büchner funnel.
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Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[1]
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-
Drying:
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Continue to draw air through the crystals in the Büchner funnel to partially dry them.
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Transfer the crystals to a watch glass and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the melting point of the compound.
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Mandatory Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: Logical relationship between impurity types and their corresponding removal methods.
References
Technical Support Center: Optimizing Reaction Yield of 2-(6-Chloropyridin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-(6-Chloropyridin-2-yl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The two primary synthetic strategies for this compound are:
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Malonic Ester Synthesis: This classic method involves the alkylation of a malonic ester with a suitable 2-halomethyl-6-chloropyridine, followed by hydrolysis and decarboxylation to yield the desired acetic acid derivative.[1][2][3]
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Hydrolysis of 2-(6-Chloropyridin-2-yl)acetonitrile: This approach requires the synthesis of the corresponding acetonitrile precursor, which is then hydrolyzed to the final carboxylic acid product.[4][5]
Q2: What are the critical starting materials for the synthesis?
A2: The key precursors are typically 2,6-dichloropyridine or a derivative thereof.[6] For the malonic ester synthesis, a 2-(halomethyl)-6-chloropyridine is required. For the nitrile hydrolysis route, 2-chloro-6-(cyanomethyl)pyridine is the direct precursor.
Q3: What are the main challenges in synthesizing this compound?
A3: Researchers may encounter several challenges, including:
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Low reaction yields.
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Formation of side products, such as dialkylated species in the malonic ester synthesis.[1]
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Incomplete hydrolysis of nitrile or ester intermediates.
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Difficulties in purifying the final product.
Troubleshooting Guides
Issue 1: Low Yield in Malonic Ester Synthesis
Q: My reaction yield using the malonic ester synthesis route is consistently low. What are the potential causes and how can I improve it?
A: Low yields in malonic ester synthesis can stem from several factors. Below is a troubleshooting guide to address this issue.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Incomplete Deprotonation | Ensure the use of a suitable base, such as sodium ethoxide, and that the reaction is carried out under anhydrous conditions. The base should match the alkyl group of the malonic ester to prevent transesterification.[1][2] | The first step is the formation of an enolate from the malonic ester. Insufficient base or the presence of water can lead to incomplete deprotonation and reduce the concentration of the nucleophile. |
| Side Reactions (Dialkylation) | Use an excess of the malonic ester relative to the alkylating agent.[7] | A major drawback of this synthesis is the potential for the product to be deprotonated and alkylated a second time. Using an excess of the starting malonic ester favors mono-alkylation. |
| Poor Alkylating Agent | Verify the reactivity of the 2-(halomethyl)-6-chloropyridine. If it is unreactive, consider converting it to a more reactive halide (e.g., iodide from chloride). | The rate of the SN2 reaction depends on the leaving group ability of the halide. |
| Incomplete Hydrolysis | Ensure complete saponification of the ester groups by using a sufficient amount of a strong base (e.g., NaOH or KOH) and adequate reaction time and temperature. | Both ester groups need to be hydrolyzed to the carboxylate before the decarboxylation step. |
| Incomplete Decarboxylation | After acidification, ensure the reaction mixture is heated sufficiently to promote decarboxylation.[3][8] | The decarboxylation of the resulting malonic acid derivative is a thermal process that requires elevated temperatures to proceed efficiently. |
Troubleshooting Workflow for Low Yield in Malonic Ester Synthesis:
A troubleshooting workflow for low yield in malonic ester synthesis.
Issue 2: Incomplete Hydrolysis of 2-(6-Chloropyridin-2-yl)acetonitrile
Q: I am attempting to synthesize this compound by hydrolyzing the corresponding nitrile, but I am isolating the amide intermediate or a mixture of amide and acid. How can I drive the reaction to completion?
A: The hydrolysis of nitriles to carboxylic acids proceeds through an amide intermediate. Stopping at the amide stage is a common issue. Here are some strategies to ensure complete hydrolysis.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Explanation |
| Insufficiently Harsh Conditions | Increase the reaction temperature and/or the concentration of the acid or base catalyst. For alkaline hydrolysis, consider using a higher concentration of KOH or NaOH.[4] For acidic hydrolysis, concentrated strong acids like H₂SO₄ or HCl can be used. | The hydrolysis of the amide to the carboxylic acid is often slower and requires more forcing conditions than the hydrolysis of the nitrile to the amide. |
| Short Reaction Time | Extend the reaction time and monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS) until the amide intermediate is no longer observed. | The conversion of the amide may simply require more time to go to completion. |
| Precipitation of Reactant/Intermediate | Ensure that all reactants and intermediates remain in solution throughout the reaction. This may require the use of a co-solvent. | If the starting nitrile or the intermediate amide precipitates out of the reaction mixture, it will be unavailable for further reaction. |
General Hydrolysis Workflow:
A general workflow for the hydrolysis of the nitrile to the carboxylic acid.
Issue 3: Purification Difficulties
Q: I am having trouble purifying the final product, this compound. What are some effective purification techniques?
A: Purification can be challenging due to the presence of unreacted starting materials, intermediates, or side products.
Purification Strategies:
| Technique | Description | When to Use |
| Acid-Base Extraction | The carboxylic acid product is acidic and can be extracted into a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide solution). The aqueous layer can then be separated, washed with an organic solvent to remove neutral impurities, and then re-acidified to precipitate the pure product. | This is a highly effective method for separating the acidic product from neutral or basic impurities. |
| Recrystallization | If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be used to obtain highly pure material. The choice of solvent is critical and should be determined experimentally. | This is useful for removing small amounts of impurities from a solid product. |
| Column Chromatography | For difficult separations, column chromatography on silica gel can be employed. A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, with a small amount of acetic acid to keep the product protonated) will need to be developed. | This method is versatile and can separate compounds with similar polarities. |
Experimental Protocols
Protocol 1: Synthesis via Malonic Ester Route (Generalized)
-
Deprotonation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve diethyl malonate (1.1 equivalents) in anhydrous ethanol. Add sodium ethoxide (1.0 equivalent) portion-wise at room temperature and stir until a clear solution is obtained.
-
Alkylation: Add 2-(chloromethyl)-6-chloropyridine (1.0 equivalent) dropwise to the solution of the sodium salt of diethyl malonate. Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Hydrolysis: Cool the reaction mixture to room temperature and add an aqueous solution of sodium hydroxide (e.g., 2-3 equivalents in water). Heat the mixture to reflux until the saponification is complete (as monitored by TLC).
-
Work-up and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether or dichloromethane) to remove any neutral impurities. Carefully acidify the aqueous layer with concentrated hydrochloric acid to a low pH. Heat the acidic solution to reflux to effect decarboxylation.
-
Isolation: Cool the solution to induce precipitation of the product. Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.
Protocol 2: Synthesis via Nitrile Hydrolysis (Generalized)
-
Setup: In a round-bottom flask equipped with a reflux condenser, add 2-(6-Chloropyridin-2-yl)acetonitrile.
-
Hydrolysis: Add an excess of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., a concentrated aqueous solution of potassium hydroxide).
-
Reaction: Heat the reaction mixture to reflux. Monitor the reaction by TLC or LC-MS for the disappearance of the starting nitrile and the intermediate amide.
-
Work-up (for acidic hydrolysis): Cool the reaction mixture and carefully pour it onto crushed ice. Adjust the pH to be slightly acidic to precipitate the product.
-
Work-up (for basic hydrolysis): Cool the reaction mixture and acidify with a strong acid (e.g., concentrated HCl) to precipitate the product.
-
Isolation and Purification: Collect the crude product by filtration, wash with water, and dry. Purify by recrystallization or another suitable method.
Disclaimer: These protocols are generalized and may require optimization for specific laboratory conditions and scales. Always consult relevant safety data sheets (SDS) before handling any chemicals.
References
- 1. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Malonic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Hydrolysis derivatives of (pyridyl-2)acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 2,6-Dichloropyridine - Wikipedia [en.wikipedia.org]
- 7. Malonic Ester Synthesis [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-(6-Chloropyridin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating side products during the synthesis of 2-(6-Chloropyridin-2-yl)acetic acid.
Troubleshooting Guide: Common Issues and Solutions
This guide addresses specific experimental issues, their potential causes related to side product formation, and recommended corrective actions.
| Issue | Potential Cause (Side Product Formation) | Recommended Solution |
| Low yield of desired product after hydrolysis | Incomplete conversion of starting material: Unreacted 2-chloro-6-methylpyridine or intermediate nitrile may be present. | Monitor reaction progress closely using TLC or HPLC. Increase reaction time or temperature if necessary. |
| Formation of 2-(6-Hydroxypyridin-2-yl)acetic acid: The chloro group on the pyridine ring can be susceptible to nucleophilic substitution (hydrolysis) under basic or acidic hydrolysis conditions.[1][2] | Use milder hydrolysis conditions (e.g., enzymatic hydrolysis or carefully controlled pH). Protect the chloro group if hydrolysis is a persistent issue. | |
| Formation of 2-(6-Chloropyridin-2-yl)acetamide: Incomplete hydrolysis of the intermediate nitrile, 2-(6-chloropyridin-2-yl)acetonitrile, can lead to the corresponding amide. | Prolong the hydrolysis time or use more forcing conditions (e.g., higher concentration of acid/base or higher temperature). | |
| Multiple spots on TLC/peaks in HPLC close to the product | Over-halogenation of the starting material: During the initial halogenation of 2-chloro-6-methylpyridine, di- and tri-halogenated species can form, which will subsequently react to form the corresponding di- and tri-substituted acetic acids. | Use a controlled amount of the halogenating agent (e.g., NBS or NCS) and monitor the reaction carefully to stop it after mono-halogenation. |
| Dimerization or polymerization: Under strongly basic conditions used for deprotonation or during certain coupling reactions, dimerization of the starting material or intermediates can occur. | Control the addition rate of reagents and maintain a low reaction temperature. Use a less reactive base if possible. | |
| Product is difficult to purify | Presence of isomeric impurities: If the starting material, 2-chloro-6-methylpyridine, contains other isomers (e.g., 2-chloro-4-methylpyridine), the final product will be a mixture of isomeric acetic acids which can be difficult to separate. | Ensure the purity of the starting material before beginning the synthesis. Recrystallization or column chromatography may be necessary to purify the starting material. |
| Residual solvents or reagents: Solvents used in the reaction or purification steps may be retained in the final product. | Perform a final purification step such as recrystallization or trituration. Use high vacuum to remove residual volatile solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the expected side products?
A1: A common and effective route starts from 2-chloro-6-methylpyridine and involves three main steps: radical halogenation of the methyl group, followed by cyanation, and then hydrolysis of the resulting nitrile.
The primary expected side products include:
-
2,6-Dichloropyridine: Formed by over-halogenation and subsequent reactions.
-
2-(6-Chloropyridin-2-yl)acetamide: Resulting from incomplete hydrolysis of the nitrile intermediate.
-
2-(6-Hydroxypyridin-2-yl)acetic acid: Arises from the hydrolysis of the chloro group on the pyridine ring.[1][2]
Q2: How can I detect the presence of the 2-(6-Chloropyridin-2-yl)acetamide impurity?
A2: The amide impurity can be detected using several analytical techniques. On an HPLC chromatogram, the amide will typically have a different retention time than the carboxylic acid. In an IR spectrum, the amide will show characteristic C=O and N-H stretching frequencies that are distinct from the carboxylic acid's broad O-H and C=O stretches. Mass spectrometry can also be used to identify the molecular weight of the amide.
Q3: What are the best practices to minimize the formation of the hydrolyzed side product, 2-(6-Hydroxypyridin-2-yl)acetic acid?
A3: To minimize the hydrolysis of the chloro group, it is advisable to use the mildest possible conditions for the nitrile hydrolysis step. This can include using enzymatic hydrolysis, or carefully controlling the pH and temperature when using acidic or basic conditions. For instance, hydrolysis with a lower concentration of NaOH at a reduced temperature can help to favor nitrile hydrolysis over chloro group substitution.
Q4: Is it possible to have side reactions at other positions on the pyridine ring?
A4: While the 2- and 6-positions of the pyridine ring are the most activated, reactions at other positions are possible, especially if strong bases or organometallic intermediates are used. For example, in a synthesis involving lithiation of 2-chloro-6-methylpyridine, deprotonation could potentially occur at other ring positions, leading to isomeric products upon carboxylation. Careful control of reaction conditions, particularly temperature, is crucial to ensure regioselectivity.
Experimental Protocols
Synthesis of this compound from 2-Chloro-6-methylpyridine
-
Step 1: Synthesis of 2-Chloro-6-(bromomethyl)pyridine
-
To a solution of 2-chloro-6-methylpyridine (1 eq.) in a suitable solvent such as carbon tetrachloride or chlorobenzene, add N-bromosuccinimide (NBS) (1.05 eq.) and a radical initiator such as benzoyl peroxide (0.02 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate under reduced pressure to obtain the crude 2-chloro-6-(bromomethyl)pyridine.
-
-
Step 2: Synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile
-
Dissolve the crude 2-chloro-6-(bromomethyl)pyridine in a polar aprotic solvent like acetone or DMF.
-
Add sodium cyanide (1.1 eq.) and stir the mixture at room temperature. The reaction is typically exothermic.
-
Monitor the reaction by TLC or GC. Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude nitrile.
-
-
Step 3: Hydrolysis to this compound
-
To the crude 2-(6-chloropyridin-2-yl)acetonitrile, add a solution of sodium hydroxide (e.g., 6M NaOH) and heat to reflux.
-
Monitor the reaction for the disappearance of the nitrile and the formation of the carboxylic acid.
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Cool the reaction mixture and acidify with concentrated HCl to a pH of approximately 3-4.
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The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain this compound.
-
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and the formation of key side products.
References
Technical Support Center: Degradation of 2-(6-Chloropyridin-2-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the degradation pathways of 2-(6-Chloropyridin-2-yl)acetic acid. Given the limited direct literature on this specific compound, this guide draws upon established principles of xenobiotic metabolism and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the likely initial steps in the microbial degradation of this compound?
Based on the degradation of other chlorinated pyridines and xenobiotics, the initial steps likely involve enzymatic reactions that increase the molecule's polarity and prepare it for ring cleavage.[1][2][3] Key possibilities include:
-
Hydroxylation: An oxygenase enzyme could introduce a hydroxyl group onto the pyridine ring, making it more reactive.[2]
-
Dechlorination: The chlorine atom may be removed, which is a common step in the breakdown of many organochlorine compounds.
-
Side-chain oxidation: The acetic acid side chain could undergo oxidation.
Q2: What are the potential intermediate metabolites of this compound degradation?
Following initial enzymatic action, several intermediate products could be formed. While specific metabolites for this compound are not documented, analogs from related compounds suggest possibilities such as hydroxylated pyridines, catechols, and derivatives where the acetic acid group is modified.[3] For example, the degradation of 2,4-dichlorophenoxyacetic acid proceeds through the formation of 2,4-dichlorophenol and then dichlorocatechol.[3]
Q3: Which microorganisms are likely to degrade this compound?
A wide range of microorganisms, particularly bacteria and fungi, have demonstrated the ability to degrade xenobiotic compounds.[1][4] Genera such as Pseudomonas, Bacillus, Rhodococcus, and various fungi are known for their catabolic versatility and are good candidates for studying the degradation of this compound.[1]
Q4: What is co-metabolism and could it be relevant for the degradation of this compound?
Co-metabolism is the process where a microbe degrades a substance without using it as a source of energy or carbon.[1][2] The microbe utilizes another primary substrate for growth, and the enzymes produced for that substrate also act on the xenobiotic. This is highly relevant for recalcitrant compounds and could be a key mechanism for the degradation of this compound.[2]
Troubleshooting Guides
This section addresses common issues encountered during the experimental investigation of this compound degradation.
| Symptom | Possible Cause | Suggested Solution |
| No degradation observed | The selected microbial strain may lack the necessary enzymes. | Screen a wider variety of microorganisms from contaminated sites.[1] Consider using a microbial consortium. |
| The compound may be toxic to the microorganisms at the tested concentration.[2] | Perform a toxicity assay and determine a non-inhibitory concentration range. | |
| Experimental conditions (pH, temperature, aeration) are not optimal.[5] | Optimize incubation conditions based on the requirements of the selected microorganisms. | |
| Inconsistent degradation rates | Fluctuation in experimental conditions. | Ensure consistent temperature, pH, and nutrient levels across all replicates. |
| Instability of the compound under abiotic conditions (e.g., photodegradation). | Run abiotic controls (without microorganisms) to assess the compound's stability under your experimental conditions. | |
| Difficulty in identifying metabolites | Metabolites are present at very low concentrations. | Concentrate the sample extract before analysis. Use more sensitive analytical techniques like LC-MS/MS. |
| Metabolites are transient and quickly further degraded. | Perform time-course experiments with shorter sampling intervals to capture transient intermediates. |
Experimental Protocols
Protocol 1: Screening of Microorganisms for Degradation Potential
-
Prepare a minimal salt medium (MSM): The exact composition will depend on the microorganisms being tested.
-
Spike the medium: Add this compound to the MSM at a predetermined, non-toxic concentration (e.g., 50-100 mg/L).
-
Inoculation: Inoculate the medium with the test microorganism (a pure culture or a mixed consortium).
-
Incubation: Incubate under appropriate conditions (e.g., 25-30°C, 150 rpm).
-
Sampling and Analysis: Withdraw samples at regular intervals (e.g., 0, 24, 48, 72 hours). Analyze the concentration of the parent compound using High-Performance Liquid Chromatography (HPLC).
Protocol 2: Identification of Metabolites
-
Culture Preparation: Grow the degrading microorganism in a suitable medium containing this compound.
-
Extraction: After a suitable incubation period, centrifuge the culture to remove microbial cells. Extract the supernatant with an appropriate organic solvent (e.g., ethyl acetate) at different pH values to capture a range of metabolites.
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Concentration: Evaporate the solvent to concentrate the extracted compounds.
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Analysis: Analyze the concentrated extract using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.
Visualizations
Caption: Hypothetical degradation pathway of this compound.
Caption: General experimental workflow for studying microbial degradation.
References
- 1. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 2. biologydiscussion.com [biologydiscussion.com]
- 3. Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Degradation of Xenobiotic Pollutants: An Environmentally Sustainable Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Understanding Xenobiotics: Biodegradation of Environmental Pollutants • Environmental Studies (EVS) Institute [evs.institute]
how to improve solubility of 2-(6-Chloropyridin-2-yl)acetic acid in organic solvents
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and drug development professionals encountering solubility challenges with 2-(6-chloropyridin-2-yl)acetic acid in organic solvents.
Frequently Asked Questions (FAQs)
1. What are the general solubility characteristics of this compound?
This compound is a molecule that possesses both polar and non-polar characteristics. The presence of the carboxylic acid and the nitrogen atom in the pyridine ring introduces polarity and sites for hydrogen bonding.[1][2][3] The rest of the molecule, including the chloropyridine ring, contributes to its non-polar nature. This dual character means its solubility can be highly dependent on the chosen solvent. Generally, it is expected to have limited solubility in purely non-polar solvents and better solubility in polar organic solvents.[3][4]
2. Why is my compound not dissolving in a specific organic solvent?
Several factors can contribute to poor solubility:
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Polarity Mismatch: Based on the principle of "like dissolves like," if the polarity of your solvent is significantly different from that of this compound, solubility will be low.[3][4]
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Low Temperature: The solubility of solid compounds in liquid solvents typically increases with temperature.[2] Your current experimental temperature may be too low.
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Insufficient Solvent Volume: You may be attempting to dissolve too much solute in an insufficient volume of solvent, exceeding its saturation point.
-
Compound Purity: Impurities in your sample of this compound can affect its solubility characteristics.
3. Which organic solvents are likely to be most effective?
Polar aprotic solvents and polar protic solvents are generally good starting points. Solvents that can engage in hydrogen bonding are often effective for dissolving carboxylic acids.[3]
Expected Solubility of this compound in Common Organic Solvents
| Solvent Class | Examples | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol, Isopropanol, Acetic Acid | High | Capable of hydrogen bonding with the carboxylic acid and pyridine nitrogen.[3][4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | Moderate to High | Possess high dielectric constants and can solvate the polar parts of the molecule.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl ether, 1,4-Dioxane | Low to Moderate | Ethers have some polarity but are weaker hydrogen bond acceptors. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low | Less polar than the solute; primarily interact through dipole-dipole forces. |
| Non-polar | Hexane, Toluene, Cyclohexane | Very Low | Significant polarity mismatch; weak van der Waals forces are insufficient to overcome the solute's intermolecular forces.[3][4] |
4. How does pH affect the solubility of this compound in organic solvents?
The solubility of this compound can be dramatically influenced by pH due to its acidic carboxylic acid group and basic pyridine nitrogen.
-
Adding a Base: Deprotonation of the carboxylic acid with a base (e.g., sodium hydroxide, triethylamine) forms a carboxylate salt. This salt is significantly more polar than the neutral acid, which can increase its solubility in polar solvents.[5][6][7]
-
Adding an Acid: Protonation of the pyridine nitrogen with an acid (e.g., hydrochloric acid) forms a pyridinium salt. This also increases the polarity of the molecule and can enhance solubility in polar solvents. The availability of this compound hydrochloride suggests this is a viable strategy.[8]
Caption: Impact of pH on the form and polarity of this compound.
Troubleshooting Guide: Improving Solubility
If you are experiencing difficulty dissolving this compound, follow these troubleshooting steps.
Issue 1: Low Solubility in a Selected Solvent
Workflow for Solubility Enhancement
Caption: A systematic workflow for troubleshooting and improving compound solubility.
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol will help you determine the most suitable solvent for your compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., methanol, ethanol, DMF, DMSO, acetonitrile, THF, dichloromethane, hexane)
-
Small vials or test tubes
-
Vortex mixer
-
Spatula
Procedure:
-
Weigh approximately 1-2 mg of this compound into a small, clean vial.
-
Add 0.1 mL of the first solvent to be tested.
-
Vortex the vial vigorously for 60 seconds.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble in that solvent at that concentration.
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If the solid has not dissolved, add another 0.1 mL of the solvent and vortex again.
-
Repeat step 5 up to a total volume of 1 mL.
-
Record your observations for each solvent, noting whether the compound is soluble, partially soluble, or insoluble.
-
Repeat the process for each solvent you wish to test.
Protocol 2: Improving Solubility by Salt Formation
This protocol details how to increase solubility by converting the acid to a more soluble salt.
A. Formation of a Carboxylate Salt (with a Base)
Materials:
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A suspension of this compound in a polar solvent (e.g., methanol, ethanol)
-
A suitable organic base (e.g., triethylamine) or an aqueous solution of an inorganic base (e.g., 1M NaOH)
-
Stir plate and stir bar
Procedure:
-
Create a suspension of your compound in the chosen polar organic solvent.
-
While stirring, add the base dropwise.
-
Continue adding the base until the solid dissolves. The formation of the more polar carboxylate salt should lead to its dissolution in the polar solvent.
-
Be mindful that the addition of an aqueous base will introduce water into your organic solvent system.
B. Formation of a Pyridinium Salt (with an Acid)
Materials:
-
A suspension of this compound in a polar solvent (e.g., methanol)
-
A suitable acid (e.g., HCl in an organic solvent like dioxane, or concentrated aqueous HCl)
-
Stir plate and stir bar
Procedure:
-
Create a suspension of your compound in the chosen polar organic solvent.
-
While stirring, add the acid dropwise.
-
The protonation of the pyridine nitrogen will form a pyridinium salt, which should have enhanced solubility in the polar solvent. Continue adding acid until the solid dissolves.
Summary of Solubility Enhancement Strategies
| Method | Description | Advantages | Disadvantages |
| Temperature Increase | Heating the solvent increases the kinetic energy, helping to overcome the crystal lattice energy of the solid.[2] | Simple and often effective. | May not be suitable for thermally labile compounds. Solubility may decrease upon cooling. |
| pH Adjustment (Salt Formation) | Converting the acidic or basic functional groups to their corresponding salts increases polarity and solubility in polar solvents.[5][6][7] | Can lead to a dramatic increase in solubility. A well-established technique.[6][7] | Only applicable to ionizable compounds. The resulting salt may have different chemical or physical properties. |
| Co-solvents | Adding a small amount of a good solvent (a co-solvent) to a solvent in which the compound is poorly soluble can significantly increase solubility. | Can fine-tune the polarity of the solvent system. | The choice of co-solvent and the optimal ratio may require extensive experimentation. |
| Sonication | Using an ultrasonic bath can provide the energy to break up solid aggregates and enhance the rate of dissolution. | Useful for kinetically limited dissolution. | May not increase the thermodynamic solubility limit. |
References
- 1. mdpi.com [mdpi.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. research.aston.ac.uk [research.aston.ac.uk]
- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemscene.com [chemscene.com]
Technical Support Center: Crystallization of 2-(6-Chloropyridin-2-yl)acetic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the crystallization of 2-(6-Chloropyridin-2-yl)acetic acid.
Troubleshooting Crystallization: Quick Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| No crystals form upon cooling. | 1. Solution is not saturated (too much solvent). 2. Compound is too soluble in the chosen solvent, even at low temperatures. 3. Supersaturation is required but not achieved. | 1. Boil off some solvent to increase concentration and allow to cool again. 2. Try a different solvent or a solvent/anti-solvent system. 3. Scratch the inside of the flask with a glass rod; add a seed crystal; cool the solution in an ice bath.[1][2][3] |
| Compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is too high, causing the compound to melt before it dissolves. 2. The cooling process is too rapid. 3. High concentration of impurities. | 1. Select a solvent with a lower boiling point. 2. Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulate the flask to slow cooling.[2][4] 3. Consider pre-purification by another method (e.g., column chromatography) or treat the hot solution with activated charcoal to remove impurities.[2] |
| Crystals form too quickly. | The solution is highly supersaturated. | Reheat the solution and add a small amount of additional solvent to reduce the saturation level.[1] |
| Low recovery of crystalline product. | 1. Too much solvent was used. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization during hot filtration. | 1. Concentrate the mother liquor and cool to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath. 3. Use a pre-heated funnel and flask for hot filtration to prevent cooling and crystallization. |
| Crystals are discolored or appear impure. | Impurities are co-crystallizing with the product. | Add activated charcoal to the hot solution before filtration to adsorb colored impurities. A second recrystallization may be necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
| Property | Value |
| Molecular Formula | C₇H₆ClNO₂ |
| Molecular Weight | 171.58 g/mol |
| Appearance | Solid |
| Melting Point | >33.0 °C |
| Boiling Point | 312.4 ± 27.0 °C |
Q2: How do I select an appropriate solvent for the crystallization of this compound?
The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. A systematic approach to solvent screening is recommended:
-
Start with small-scale tests: Place a small amount of your compound (10-20 mg) in a test tube.
-
Add a few drops of the solvent at room temperature: Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Heat the mixture: If the compound did not dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the compound completely upon heating.
-
Cool the solution: Allow the clear, hot solution to cool to room temperature, and then in an ice bath. A suitable solvent will yield solid crystals upon cooling.
Based on the structure (a polar carboxylic acid with a pyridine ring), polar solvents are likely to be good candidates. Consider solvents such as ethanol, methanol, water, or mixtures of these. Acetic acid can also be a suitable solvent for recrystallizing acidic compounds. For solvent/anti-solvent systems, a good starting point would be to dissolve the compound in a polar solvent like ethanol or acetone and then add a non-polar anti-solvent like hexane or toluene until turbidity is observed, then heat to redissolve and cool slowly.
Q3: What are potential impurities in the synthesis of this compound?
While specific impurities depend on the synthetic route, potential contaminants could include starting materials, byproducts from side reactions, or residual solvents. For instance, if synthesized from a corresponding pyridine derivative, unreacted starting material could be a primary impurity.
Q4: The crystallization is not starting. What can I do to induce crystal formation?
If crystals do not form spontaneously from a cooled, saturated solution, you can try the following techniques:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][3]
-
Seeding: Add a very small crystal of the pure compound (a "seed crystal") to the supersaturated solution. This provides a template for further crystallization.[1][3]
-
Further Cooling: If not already done, place the flask in an ice-water bath to further decrease the solubility of your compound.
-
Reduce Solvent Volume: If the solution is not sufficiently saturated, you may need to evaporate some of the solvent and repeat the cooling process.[3]
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent should be determined by preliminary screening as described in the FAQs.
Materials:
-
Crude this compound
-
Selected recrystallization solvent(s)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture while stirring. Continue to add small portions of the hot solvent until the compound is completely dissolved. Avoid adding an excess of solvent.
-
(Optional) Decoloration: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the purified crystals thoroughly. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.
Diagrams
Caption: A flowchart for troubleshooting common crystallization problems.
Caption: A general workflow for the recrystallization process.
References
removing unreacted starting materials from 2-(6-Chloropyridin-2-yl)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2-(6-Chloropyridin-2-yl)acetic acid, focusing on the removal of unreacted starting materials and related impurities.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials and impurities I should expect in my crude this compound?
A1: The impurities present will depend on the synthetic route used. Common synthesis strategies for related compounds involve starting from substituted pyridines.[1] Therefore, you might encounter unreacted starting materials such as 2,6-dichloropyridine or the corresponding picoline, methanol, or nitrile precursors.[1][2] Side-products could include other chlorinated species or products from incomplete hydrolysis if an ester or nitrile intermediate is involved.[3][4]
Q2: What is the first step to assess the purity of my crude product?
A2: Thin-Layer Chromatography (TLC) is an excellent initial technique to quickly assess the number of components in your crude product.[5] By co-spotting your crude material with available starting materials, you can tentatively identify them. For a more detailed analysis, ¹H NMR spectroscopy can help identify and quantify impurities by comparing the integrations of characteristic peaks of the product and contaminants.[2]
Q3: Which purification method is generally most effective for removing non-acidic starting materials?
A3: Liquid-liquid extraction based on pH changes (acid-base extraction) is highly effective for separating carboxylic acids from neutral or basic impurities.[5][6] By dissolving the crude mixture in an organic solvent and extracting with an aqueous base (e.g., sodium bicarbonate solution), the acidic product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities in the organic layer. The pure product can then be recovered by acidifying the aqueous layer and collecting the precipitate.
Q4: How can I separate this compound from other acidic impurities?
A4: If your crude product contains other acidic impurities with different polarities, flash column chromatography on silica gel is the recommended method.[5][7] A gradient elution, for instance with a hexane/ethyl acetate system, can effectively separate compounds with similar functional groups.[5] To improve the separation of acidic compounds and prevent peak tailing, a small amount of acetic or formic acid can be added to the eluent system.[7]
Q5: My product seems to have co-precipitated with an impurity during recrystallization. What should I do?
A5: This can happen if the impurity has similar solubility properties or if it gets trapped in the crystal lattice of your product. You should try a different solvent or a solvent system (a mixture of two or more solvents) for recrystallization. Alternatively, performing a preliminary purification step like acid-base extraction to remove the bulk of the impurity before attempting recrystallization can be very effective.
Physicochemical and Spectroscopic Data
For reference, the following table summarizes key properties for 2-(6-Chloropyridin-yl)acetic acid isomers and related compounds.
| Property | Expected Value | Reference |
| Molecular Formula | C₇H₆ClNO₂ | [8][9] |
| Molecular Weight | 171.58 g/mol | [8][9] |
| Appearance | White to off-white solid | [2] |
| ¹H NMR (DMSO-d₆) | ~ δ 12.5 (br s, 1H, COOH), ~ δ 7.0-8.0 (m, 3H, pyridine-H), ~ δ 3.8 (s, 2H, CH₂) | [2] |
| ¹³C NMR (DMSO-d₆) | ~ δ 172 (C=O), ~ δ 150-160 (C-Cl), ~ δ 120-145 (Pyridine C), ~ δ 40 (CH₂) | [2] |
| IR (KBr, cm⁻¹) | ~ 3000-2500 (O-H stretch), ~ 1710 (C=O stretch), ~ 1580, 1450 (C=C, C=N stretch) | [2] |
Troubleshooting and Purification Workflow
The following diagram outlines a general workflow for the purification of this compound and troubleshooting common issues.
Caption: Troubleshooting workflow for purifying this compound.
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Liquid-Liquid Extraction
This method is ideal for removing neutral or basic impurities from the acidic product.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc) (approx. 10-20 mL per gram of crude material).[5]
-
Basification & Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release CO₂ pressure. Allow the layers to separate.[5]
-
Separation: Drain the lower aqueous layer into a clean Erlenmeyer flask. Extract the organic layer two more times with fresh saturated NaHCO₃ solution, combining all aqueous extracts. The neutral/basic impurities will remain in the organic layer, which can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid (HCl) dropwise while stirring until the pH is approximately 2-3 (verify with pH paper).[3] The product will precipitate out as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective for separating the target acid from impurities with different polarities, including other acidic compounds.[7]
-
Column Preparation: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane). Pour the slurry into a column to create a packed bed. Add a thin layer of sand on top of the silica.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the chosen eluent mixture. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Begin eluting the column with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 0% to 50% ethyl acetate in hexane.[5] To improve resolution and peak shape of the acidic product, 0.5-1% acetic acid can be added to the eluent mixture.[7]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[5]
Protocol 3: Purification by Recrystallization
This is a final polishing step to obtain highly pure, crystalline material. The choice of solvent is critical.
-
Solvent Selection: Test the solubility of your product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, or a mixture like ethanol/water). An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the material to be recrystallized in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Isolation & Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3-CHLOROPYRIDINE-2-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scribd.com [scribd.com]
- 7. orgsyn.org [orgsyn.org]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. 2-(6-Chloropyridin-3-yl)acetic acid | C7H6ClNO2 | CID 14071571 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability of 2-(6-Chloropyridin-2-yl)acetic acid under acidic or basic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-(6-Chloropyridin-2-yl)acetic acid under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the potential degradation pathways for this compound under acidic or basic conditions?
A1: While specific degradation kinetics for this compound are not extensively documented in publicly available literature, based on the chemical structure, two primary degradation pathways can be anticipated:
-
Hydrolysis of the chloro group: Undercing heating or prolonged exposure to strong acidic or basic conditions, the chlorine atom on the pyridine ring is susceptible to nucleophilic substitution by a hydroxide ion. This would result in the formation of 2-(6-hydroxypyridin-2-yl)acetic acid. This type of reaction is a known pathway for similar chloropyridine compounds.
-
Decarboxylation: Although generally requiring more forcing conditions, pyridinyl acetic acids can undergo decarboxylation, particularly at elevated temperatures, to yield 6-chloro-2-picoline.
It is crucial to perform forced degradation studies to identify the specific degradation products and pathways for your experimental conditions.[1][2][3]
Q2: I am observing the appearance of a new, more polar peak in my HPLC analysis after storing my compound in a basic solution. What could this be?
A2: A more polar peak appearing during HPLC analysis of this compound stored under basic conditions is likely the hydrolysis product, 2-(6-hydroxypyridin-2-yl)acetic acid. The replacement of the chlorine atom with a hydroxyl group increases the polarity of the molecule, leading to a shorter retention time on a reverse-phase HPLC column. To confirm the identity of this new peak, techniques such as LC-MS or isolation and NMR spectroscopy would be necessary.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, consider the following:
-
pH Control: Avoid strongly acidic (pH < 2) and strongly basic (pH > 10) conditions, especially at elevated temperatures. If your experiment requires such conditions, limit the exposure time as much as possible.
-
Temperature: Store solutions of the compound at refrigerated temperatures (2-8°C) when not in use.[4] Avoid prolonged heating.
-
Inert Atmosphere: For long-term storage of the solid material, keeping it under an inert atmosphere (e.g., argon or nitrogen) can prevent potential oxidative degradation.[5]
-
Light Protection: While photodegradation is a possibility for pyridine-containing compounds, specific data for this molecule is unavailable.[6] It is good practice to protect solutions from direct light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of parent compound peak intensity in HPLC analysis over time. | Degradation of this compound. | Review the pH, temperature, and light exposure conditions of your storage and experimental setup. Consider performing a forced degradation study to understand the degradation profile. |
| Appearance of unexpected peaks in chromatogram. | Formation of degradation products. | Characterize the new peaks using mass spectrometry (MS) to identify potential degradants such as the hydrolyzed product. Adjust experimental conditions (pH, temperature) to minimize their formation. |
| Inconsistent results in bioassays. | Degradation of the active compound leading to lower effective concentration. | Prepare fresh solutions of the compound for each experiment. Verify the purity of the stock solution before use with a stability-indicating HPLC method. |
| Precipitation of material from solution. | Poor solubility at a specific pH or formation of a less soluble degradation product. | Check the pH of the solution and adjust if necessary. Analyze the precipitate to determine its identity. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in an oven at 80°C for 48 hours.
-
After exposure, dissolve the solid in the initial solvent for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of the compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration.
-
Analyze the solution by HPLC at various time points.
-
3. HPLC Analysis:
-
Utilize a stability-indicating HPLC method. A typical starting point would be:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 270 nm).
-
4. Data Analysis:
-
Quantify the amount of parent compound remaining and the formation of any degradation products at each time point.
-
Use a mass spectrometer coupled to the HPLC (LC-MS) to obtain mass information for the degradation products to aid in their identification.
Data Presentation
Table 1: Hypothetical Degradation of this compound under Stress Conditions
| Stress Condition | Duration (hours) | % Parent Compound Remaining | % Degradation Product 1 (Hydrolysis Product) |
| 0.1 M HCl, 60°C | 0 | 100 | 0 |
| 8 | 95.2 | 4.8 | |
| 24 | 88.5 | 11.5 | |
| 0.1 M NaOH, 60°C | 0 | 100 | 0 |
| 8 | 85.1 | 14.9 | |
| 24 | 65.7 | 34.3 | |
| 3% H₂O₂, RT | 24 | 98.9 | Not Detected |
| Heat (Solid), 80°C | 48 | 99.5 | Not Detected |
Note: This data is hypothetical and for illustrative purposes only. Actual results may vary.
Visualizations
References
- 1. biomedres.us [biomedres.us]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. ajrconline.org [ajrconline.org]
- 4. chemscene.com [chemscene.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(6-Chloropyridin-2-yl)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(6-Chloropyridin-2-yl)acetic acid. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work, particularly concerning scale-up challenges.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and effective synthetic pathway for this compound involves a two-step process. The first step is the nucleophilic substitution of a halogen on the pyridine ring with a cyanide group to form 2-(6-Chloropyridin-2-yl)acetonitrile. This is typically achieved by reacting 2,6-dichloropyridine with an alkali metal cyanide. The subsequent step involves the hydrolysis of the nitrile group to a carboxylic acid, which can be carried out under either acidic or basic conditions.[1][2][3]
Q2: What are the potential impurities I might encounter in the synthesis?
During the synthesis of this compound, several impurities can arise from both the starting materials and side reactions. These may include:
-
Unreacted 2,6-dichloropyridine: Incomplete reaction in the first step can lead to the presence of the starting material.
-
Isomeric byproducts: Depending on the reaction conditions, other isomers of the cyanopyridine or the final product might be formed.
-
2-(6-Chloropyridin-2-yl)acetamide: Incomplete hydrolysis of the nitrile intermediate can result in the corresponding amide.[4]
-
Products of over-reaction: In the initial chlorination of pyridine to produce 2,6-dichloropyridine, polychlorinated pyridines such as 2,3,6-trichloropyridine can be formed.[5]
Q3: How can I purify the final product, this compound?
Purification of the final product can be achieved through several methods, depending on the nature of the impurities. Common techniques include:
-
Recrystallization: This is an effective method for removing minor impurities. A suitable solvent system should be chosen where the product has high solubility at elevated temperatures and low solubility at room temperature.
-
Acid-Base Extraction: The carboxylic acid functionality allows for selective extraction. The crude product can be dissolved in an organic solvent and extracted with an aqueous base (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer, leaving non-acidic impurities in the organic layer. The aqueous layer can then be acidified to precipitate the purified product.
-
Column Chromatography: For separating impurities with similar polarity to the product, silica gel column chromatography can be employed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield in the cyanation step | 1. Incomplete reaction. 2. Poor reactivity of the starting material. 3. Suboptimal reaction temperature. | 1. Increase reaction time or temperature. 2. Consider using a phase-transfer catalyst to enhance the reaction rate. 3. Optimize the reaction temperature; for the reaction of 2-fluoro-3,6-dichloropyridine with sodium cyanide, temperatures between 42°C and 67°C have been reported.[6] |
| Incomplete hydrolysis of the nitrile | 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base. | 1. Prolong the reflux time or increase the reaction temperature.[7][8] 2. Increase the concentration of the hydrolyzing agent (e.g., use a higher molarity of HCl or NaOH solution).[8] |
| Formation of a significant amount of amide byproduct | The hydrolysis reaction is slow, and the amide intermediate is relatively stable.[4] | Carefully monitor the reaction progress by TLC or HPLC. If the amide is the major product, isolate it and subject it to more vigorous hydrolysis conditions (e.g., higher temperature, longer reaction time, or stronger acid/base). |
| Difficulty in isolating the product after basic hydrolysis | The product exists as a carboxylate salt in the alkaline solution. | After the reaction is complete, the solution must be acidified with a strong acid (e.g., HCl) to a pH of around 3 to precipitate the carboxylic acid.[7][8][9] |
| Product is an oil and does not crystallize | Presence of impurities that inhibit crystallization. | Purify the crude product using column chromatography or acid-base extraction before attempting recrystallization. |
Experimental Protocols
Protocol 1: Synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile
This protocol is a general guideline based on the reaction of halopyridines with cyanide salts.[3][6]
Materials:
-
2,6-Dichloropyridine
-
Sodium cyanide (or Potassium cyanide)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Ice
Procedure:
-
In a well-ventilated fume hood, dissolve 2,6-dichloropyridine (1.0 eq) in DMSO.
-
Add sodium cyanide (1.1 eq) to the solution.
-
Heat the reaction mixture with stirring. The optimal temperature may range from 70°C to 100°C and should be monitored by TLC.
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into ice water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with water.
-
The crude 2-(6-Chloropyridin-2-yl)acetonitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 2: Hydrolysis of 2-(6-Chloropyridin-2-yl)acetonitrile to this compound
This protocol provides a general procedure for nitrile hydrolysis under acidic conditions.[7][8][9]
Materials:
-
2-(6-Chloropyridin-2-yl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl)
-
Water
-
Sodium Bicarbonate (for workup)
-
Ethyl Acetate (for extraction)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add 2-(6-Chloropyridin-2-yl)acetonitrile (1.0 eq) and a 6 M solution of hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with concentrated HCl to a pH of approximately 3 to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product under vacuum. The crude product can be further purified by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. reddit.com [reddit.com]
- 5. US5112982A - Process for preparing 2,6-dichloropyridine - Google Patents [patents.google.com]
- 6. US4766219A - Preparation of 2-cyano-6-chloropyridine compounds - Google Patents [patents.google.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Analysis of Synthetic Pathways to 2-(6-Chloropyridin-2-yl)acetic Acid
For researchers and professionals in the field of drug development and organic synthesis, the efficient preparation of key intermediates is of paramount importance. One such intermediate, 2-(6-Chloropyridin-2-yl)acetic acid, is a valuable building block in medicinal chemistry. This guide provides a comparative overview of two primary synthetic routes to this compound, presenting experimental data and detailed protocols to facilitate an informed choice of methodology.
Comparison of Synthetic Routes
Two plausible and documented routes for the synthesis of this compound are outlined below. The first proceeds via the formation and subsequent hydrolysis of an ethyl ester intermediate, starting from 2-chloro-6-methylpyridine. The second route involves the generation of a nitrile intermediate from 2-(chloromethyl)-6-chloropyridine, followed by hydrolysis.
| Parameter | Route 1: Ester Hydrolysis | Route 2: Nitrile Hydrolysis |
| Starting Material | 2-Chloro-6-methylpyridine | 2-(Chloromethyl)-6-chloropyridine |
| Key Intermediates | Ethyl 2-(6-chloropyridin-2-yl)acetate | 2-(6-Chloropyridin-2-yl)acetonitrile |
| Overall Yield | ~25% (two steps) | Not explicitly reported, but potentially higher |
| Reagents & Conditions | n-Butyllithium, Diethyl carbonate, NaOH, HCl | Sodium cyanide, NaOH, HCl |
| Reaction Time | Several hours for ester formation + 1 hour for hydrolysis | Not explicitly detailed for nitrile formation, 2 hours for hydrolysis |
| Advantages | Readily available starting material. | Potentially fewer steps if starting from the chloromethyl derivative. |
| Disadvantages | Low yield in the ester formation step (28%). Use of pyrophoric n-butyllithium. | Handling of toxic sodium cyanide. Starting material may require synthesis. |
Experimental Protocols
Route 1: From 2-Chloro-6-methylpyridine via Ester Intermediate
This route involves two main steps: the formation of ethyl 2-(6-chloropyridin-2-yl)acetate and its subsequent hydrolysis.
Step 1: Synthesis of Ethyl 2-(6-chloropyridin-2-yl)acetate [1]
To a cooled (-70°C) solution of 2-chloro-6-methylpyridine (5.0 g, 39.4 mmol) in tetrahydrofuran (30 mL), n-butyllithium (23% in hexane, 13.2 mL, 47.3 mmol) is added dropwise and the mixture is stirred for 30 minutes. Diethyl carbonate (5.75 mL, 47.3 mmol) is then added slowly, and stirring is continued for another 30 minutes at -70°C. The reaction is then warmed to room temperature and stirred for an additional hour. The reaction is quenched with aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield ethyl 2-(6-chloropyridin-2-yl)acetate as an oil (2.21 g, 28% yield).[1]
Step 2: Hydrolysis of Ethyl 2-(6-chloropyridin-2-yl)acetate to this compound
To a solution of ethyl 2-(6-chloropyridin-2-yl)acetate (7.8 g, 39.1 mmol) in THF (130 ml), a 1.0 M sodium hydroxide solution (78 ml, 78 mmol) is added. The resulting mixture is stirred at room temperature for 1 hour. The completion of the reaction can be monitored by LCMS. The pH of the reaction mixture is then adjusted to 3 with 1 N HCl to precipitate the product.
Route 2: From 2-(Chloromethyl)-6-chloropyridine via Nitrile Intermediate
This route involves the synthesis of 2-(6-chloropyridin-2-yl)acetonitrile and its subsequent hydrolysis.
Step 1: Synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile
A plausible method for the synthesis of the nitrile intermediate involves the reaction of 2-(chloromethyl)-6-chloropyridine with a cyanide salt, such as sodium cyanide, in a suitable solvent like DMSO or ethanol.
Step 2: Hydrolysis of 2-(6-Chloropyridin-2-yl)acetonitrile to this compound
A mixture of 2-(6-chloropyridin-2-yl)acetonitrile (1.53 g, 10 mmol) and a 10% aqueous sodium hydroxide solution (20 mL) is heated at reflux for 2 hours. After cooling, the reaction mixture is acidified with concentrated hydrochloric acid to precipitate the crude this compound. The product can then be purified by recrystallization.
Synthesis Route Comparison
Caption: Comparative workflow of two synthetic routes to this compound.
References
Comparative Biological Activity of Substituted Pyridylacetic Acids: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of substituted pyridylacetic acids. It summarizes key quantitative data, details relevant experimental protocols, and visualizes a critical signaling pathway to support further investigation and development of this promising class of compounds.
Substituted pyridylacetic acids and their derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown potential as potent enzyme inhibitors and anticancer agents. Understanding their structure-activity relationships is crucial for the rational design of more effective and selective therapeutic agents.
Comparative Biological Activity Data
The biological efficacy of substituted pyridylacetic acids is highly dependent on the nature and position of their substituents, as well as the specific biological target. The following tables summarize the in vitro inhibitory activities of various substituted pyridylacetic acid esters against key enzymes in steroid biosynthesis, aromatase and 17α-hydroxylase/C17,20-lyase, and the cytotoxic activity of a representative pyridine derivative against a cancer cell line.
Table 1: Inhibitory Activity of 4-Pyridylacetic Acid Esters against Aromatase and 17α-Hydroxylase/C17,20-Lyase
| Compound (Ester Group) | Aromatase IC50 (µM) | 17α-Hydroxylase/C17,20-Lyase IC50 (µM) |
| Methyl | >100 | >100 |
| Cyclohexyl | 0.45 | 0.8 |
| 4-tert-Butylcyclohexyl | 0.08 | 0.15 |
| 1-Adamantyl | 0.04 | 0.08 |
| Borneyl | 0.03 | 0.06 |
| Isopinocampheyl | 0.03 | 0.06 |
| Aminoglutethimide (Control) | 3.5 | - |
| Ketoconazole (Control) | - | 0.1 |
Table 2: Inhibitory Activity of 3-Pyridylacetic Acid Derivatives against Aromatase and 17α-Hydroxylase/C17,20-Lyase [1]
| Compound | Aromatase IC50 (µM) | 17α-Hydroxylase/C17,20-Lyase IC50 (nM) |
| Isopinocampheyl 2-methyl-2-(3-pyridyl)propanoate | 30 | 13-90 |
| 1-Adamantyl 2-methyl-2-(3-pyridyl)propanoate | 35 | 13-90 |
| 2-Methyl-2-adamantyl 2-methyl-2-(3-pyridyl)propanoate | 40 | 13-90 |
| Ketoconazole (Control) | 15 | 26-65 |
Table 3: Anticancer Activity of a Representative Pyridine Derivative
| Compound | Cell Line | IC50 (µM) |
| 4-(4-fluorophenyl)-2-phenyl-5,6,7,8-tetrahydroquinoline | A2780 (Ovarian Cancer) | ~10 (Induces senescence) |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to determine the biological activity of substituted pyridylacetic acids.
Aromatase Inhibition Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of aromatase (CYP19A1), a key enzyme in estrogen biosynthesis.
Materials:
-
Human placental microsomes (or recombinant human aromatase)
-
Aromatase assay buffer
-
NADPH generating system (e.g., β-NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Fluorogenic substrate (e.g., dibenzylfluorescein)
-
Aromatase inhibitor (e.g., letrozole, for control)
-
Test compounds (substituted pyridylacetic acids)
-
White 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, samples, and positive controls according to the manufacturer's instructions. Dilute the test compounds to the desired concentrations in the assay buffer.
-
Reaction Mix Preparation: For each reaction, prepare a 2x concentrated aromatase reaction mix containing the sample (e.g., 25-50 µg of microsomal protein) and the NADPH generating system in a 96-well plate. Adjust the final volume with aromatase assay buffer.
-
Inhibitor Incubation: Add the test compounds or control inhibitor to the appropriate wells. Incubate the plate for at least 10 minutes at 37°C to allow for interaction with the enzyme.
-
Substrate Addition: Prepare a mixture of the aromatase substrate and NADP+ and add it to each well to initiate the reaction.
-
Fluorescence Measurement: Immediately measure the fluorescence in kinetic mode (e.g., every minute for 60 minutes) at 37°C using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 488/527 nm for the product of dibenzylfluorescein).
-
Data Analysis: Calculate the aromatase activity based on the rate of fluorescence increase. Determine the IC50 value for each test compound by plotting the percentage of inhibition against the compound concentration.
Sulforhodamine B (SRB) Cytotoxicity Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content, and is a widely used method for cytotoxicity screening.
Materials:
-
Cancer cell lines (e.g., A2780)
-
Complete cell culture medium
-
Test compounds (substituted pyridylacetic acids)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution
-
Acetic acid (1%)
-
Tris base solution (10 mM)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Plating: Seed the cells in 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the culture medium and fix the cells by adding cold TCA to each well. Incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates several times with water. Allow the plates to air dry completely.
-
Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of the test compound relative to untreated control cells. Determine the IC50 value from the dose-response curve.
Signaling Pathway and Experimental Workflow
Visualizing the molecular interactions and experimental processes can provide a clearer understanding of the context in which these compounds are evaluated.
Caption: Mechanism of action for aromatase inhibition.
References
A Validated HPLC-UV Method for the Quantification of 2-(6-Chloropyridin-2-yl)acetic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of 2-(6-Chloropyridin-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure the method is fit for its intended purpose.[1][2][3][4] Furthermore, this guide presents a comparison with an alternative analytical technique, UV-Spectrophotometry, to highlight the advantages of the HPLC-UV approach for accurate and specific quantification.
Introduction
Accurate and reliable quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount in drug development and quality control. This compound is a critical building block in the synthesis of various pharmaceutical compounds. Therefore, a validated analytical method for its quantification is essential to ensure the quality, consistency, and purity of the final drug product. This guide details a specific, sensitive, and robust HPLC-UV method and compares its performance against a simpler, yet less specific, UV-Spectrophotometric method.
Experimental Protocols
HPLC-UV Method
A reversed-phase HPLC method was developed and validated for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II LC System or equivalent |
| Column | C18 reversed-phase column (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 275 nm |
| Run Time | 10 minutes |
Standard and Sample Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in the mobile phase, and dilute to a final concentration within the calibration range.
UV-Spectrophotometric Method
A simple UV-spectrophotometric method was developed for comparison.
Instrumental Conditions:
| Parameter | Condition |
| Spectrophotometer | Shimadzu UV-1800 or equivalent |
| Solvent | Mobile Phase (Acetonitrile:Water 60:40 v/v with 0.1% Phosphoric Acid) |
| Wavelength of Maximum Absorbance (λmax) | 275 nm |
| Blank | Mobile Phase |
Standard and Sample Preparation:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of the solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations ranging from 2 µg/mL to 20 µg/mL.
-
Sample Solution: Prepare the sample solution as described for the HPLC-UV method, ensuring the final concentration falls within the linear range of the UV method.
Method Validation and Comparative Data
The HPLC-UV method was fully validated according to ICH guidelines.[1][2][3][4][5] The UV-Spectrophotometric method was validated for linearity, accuracy, and precision.
Table 1: Summary of Validation Parameters
| Validation Parameter | HPLC-UV Method | UV-Spectrophotometric Method | ICH Acceptance Criteria |
| Specificity | No interference from blank and placebo | Potential interference from impurities absorbing at 275 nm | The method should be able to unequivocally assess the analyte in the presence of other components.[3][4] |
| Linearity (Correlation Coefficient, r²) | 0.9998 | 0.9991 | r² ≥ 0.999[5] |
| Range (µg/mL) | 1 - 100 | 2 - 20 | The range is derived from linearity studies and depends on the intended application.[1] |
| Accuracy (% Recovery) | 99.2% - 101.5% | 97.5% - 103.2% | Typically 98.0% - 102.0% for drug substance assay. |
| Precision (% RSD) | |||
| - Repeatability (Intra-day) | 0.85% | 1.52% | RSD ≤ 2%[3] |
| - Intermediate Precision (Inter-day) | 1.23% | 1.89% | RSD ≤ 2% |
| Limit of Detection (LOD) (µg/mL) | 0.15 | 0.5 | Based on signal-to-noise ratio of 3:1.[2] |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 1.5 | Based on signal-to-noise ratio of 10:1. |
| Robustness | Robust | Not fully evaluated | The method's reliability under small, deliberate variations in conditions.[3] |
Visualizations
Caption: Workflow for the HPLC-UV quantification of this compound.
Caption: Logical relationship of analytical method validation parameters as per ICH guidelines.
Discussion
The developed HPLC-UV method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound, meeting all the acceptance criteria set by the ICH guidelines.[1][2][3][4][5] The high specificity of the method ensures that the analyte peak is well-resolved from any potential impurities or degradation products, which is a significant advantage over the UV-Spectrophotometric method.
While the UV-Spectrophotometric method is simpler and faster, its lack of specificity is a major drawback. Any impurity that absorbs UV radiation at 275 nm will interfere with the analysis, potentially leading to inaccurate results. This makes the UV method unsuitable for stability studies or for the analysis of samples where the purity is unknown or compromised.
The lower LOD and LOQ of the HPLC-UV method indicate its superior sensitivity, allowing for the detection and quantification of trace amounts of the analyte.[2] Furthermore, the robustness of the HPLC method ensures that minor variations in the experimental conditions do not significantly affect the results, making it a reliable method for routine quality control analysis.
Conclusion
The validated HPLC-UV method presented in this guide is a specific, accurate, precise, and sensitive method for the quantification of this compound. It is superior to the UV-Spectrophotometric method, particularly in terms of specificity, and is well-suited for routine analysis in a quality control environment. The detailed experimental protocol and comprehensive validation data provide a solid foundation for the implementation of this method in pharmaceutical development and manufacturing.
References
Comparative Spectroscopic Analysis of 2-(6-Chloropyridin-2-yl)acetic Acid Isomers
A Guide for Researchers in Drug Discovery and Development
The structural characterization of isomeric compounds is a critical step in pharmaceutical research and development, ensuring the correct identification and purity of active pharmaceutical ingredients. This guide provides a comparative spectroscopic analysis of 2-(6-chloropyridin-2-yl)acetic acid and its positional isomers, offering a baseline for their differentiation using nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). Due to the limited availability of experimental data, this guide utilizes predicted spectroscopic data to highlight the key distinguishing features of each isomer.
Isomers Under Comparison:
-
This compound
-
2-(4-Chloropyridin-2-yl)acetic acid
-
2-(5-Chloropyridin-2-yl)acetic acid
-
2-(6-Chloropyridin-3-yl)acetic acid
-
2-(2-Chloropyridin-4-yl)acetic acid
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for the aforementioned isomers. These predictions were generated using established computational algorithms and serve as a foundational reference for experimental work.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectra are expected to be the most informative for distinguishing between these isomers. The chemical shifts and coupling patterns of the pyridine ring protons are highly dependent on the substitution pattern.
| Compound | Pyridine H-3 (ppm) | Pyridine H-4 (ppm) | Pyridine H-5 (ppm) | Pyridine H-6 (ppm) | -CH₂- (ppm) | -COOH (ppm) |
| This compound | ~7.3 (d) | ~7.8 (t) | ~7.4 (d) | - | ~3.8 | ~11-13 |
| 2-(4-Chloropyridin-2-yl)acetic acid | ~7.5 (d) | - | ~7.3 (dd) | ~8.5 (d) | ~3.9 | ~11-13 |
| 2-(5-Chloropyridin-2-yl)acetic acid | ~7.4 (d) | ~7.7 (dd) | - | ~8.4 (d) | ~3.8 | ~11-13 |
| 2-(6-Chloropyridin-3-yl)acetic acid | - | ~7.7 (dd) | ~7.3 (d) | ~8.4 (d) | ~3.7 | ~11-13 |
| 2-(2-Chloropyridin-4-yl)acetic acid | ~7.2 (d) | - | ~7.2 (d) | ~8.5 (s) | ~3.7 | ~11-13 |
Note: Predicted chemical shifts are approximate. d = doublet, t = triplet, dd = doublet of doublets, s = singlet.
¹³C NMR Spectroscopy (Predicted)
Carbon NMR provides complementary information, with the chemical shifts of the pyridine carbons being sensitive to the position of the chloro and acetic acid substituents.
| Compound | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | -CH₂- (ppm) | C=O (ppm) |
| This compound | ~158 | ~124 | ~140 | ~121 | ~151 | ~45 | ~173 |
| 2-(4-Chloropyridin-2-yl)acetic acid | ~160 | ~122 | ~145 | ~124 | ~150 | ~46 | ~173 |
| 2-(5-Chloropyridin-2-yl)acetic acid | ~159 | ~125 | ~139 | ~135 | ~148 | ~45 | ~173 |
| 2-(6-Chloropyridin-3-yl)acetic acid | ~150 | ~138 | ~125 | ~139 | ~151 | ~38 | ~174 |
| 2-(2-Chloropyridin-4-yl)acetic acid | ~152 | ~123 | ~150 | ~123 | ~152 | ~43 | ~174 |
Note: Predicted chemical shifts are approximate.
Infrared (IR) Spectroscopy (Predicted)
The IR spectra of these isomers are expected to be broadly similar, dominated by the carboxylic acid functional group. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observable due to variations in the C-Cl and pyridine ring vibrations.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |
| C=O (Carboxylic Acid) | 1720 - 1680 | Strong |
| C=N, C=C (Pyridine Ring) | 1600 - 1450 | Medium to Strong |
| C-Cl | 850 - 750 | Strong |
Mass Spectrometry (Predicted)
The electron ionization mass spectra of all isomers will exhibit a molecular ion peak (M⁺) at m/z 171 and an M+2 peak with approximately one-third the intensity, characteristic of the presence of a single chlorine atom. The fragmentation patterns are expected to be the primary means of differentiation. A common fragmentation pathway involves the loss of the carboxylic acid group (-COOH), resulting in a fragment ion at m/z 126. Further fragmentation of the chloropyridinylmethyl cation will depend on the isomer structure.
| Ion | Predicted m/z | Notes |
| [M]⁺ | 171/173 | Molecular ion with characteristic isotopic pattern for one chlorine atom. |
| [M-COOH]⁺ | 126/128 | Loss of the carboxylic acid group. |
Experimental Protocols
Standard laboratory procedures for the spectroscopic analysis of organic compounds are applicable for these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (0.0 ppm).
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire a background spectrum of the empty sample holder or clean ATR crystal first, which is then automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography (LC) or gas chromatography (GC) system.
-
Ionization: Utilize a suitable ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range to observe the molecular ion and key fragment ions.
Alternative Analytical Techniques
For challenging separations or for orthogonal verification of isomer identity, chromatographic techniques are invaluable.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) can be optimized to separate these isomers. The retention time will be influenced by the polarity of each isomer.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives (e.g., methyl esters) of these acids, GC-MS can provide both separation and mass spectrometric identification. The fragmentation patterns obtained from GC-MS can be highly informative for isomer differentiation.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and differentiation of the this compound isomers.
Caption: A logical workflow for the synthesis, purification, and spectroscopic identification of this compound isomers.
Logical Relationship of Spectroscopic Techniques
The different spectroscopic techniques provide complementary information for the structural elucidation of the isomers.
Caption: The relationship between the isomeric structure and the information provided by different spectroscopic techniques.
This guide provides a framework for the spectroscopic analysis and differentiation of this compound isomers. While predicted data is a valuable starting point, experimental verification is essential for unambiguous structural assignment. The combination of NMR, IR, and MS, supplemented with chromatographic techniques when necessary, provides a robust methodology for the characterization of these and other isomeric compounds in a drug development setting.
A Comparative Guide to Purity Assessment of 2-(6-Chloropyridin-2-yl)acetic acid: qNMR vs. HPLC
In the landscape of pharmaceutical research and drug development, the precise determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is of paramount importance. The purity of a compound can significantly influence its safety, efficacy, and stability. This guide provides an in-depth comparison of two powerful analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 2-(6-Chloropyridin-2-yl)acetic acid, a crucial building block in the synthesis of various pharmaceutical agents.
Principles of Purity Analysis
Quantitative NMR (qNMR) is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific NMR signal and the number of nuclei contributing to that signal.[2] By comparing the integral of an analyte's signal to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.[1]
High-Performance Liquid Chromatography (HPLC) is a chromatographic technique that separates components of a mixture based on their differential partitioning between a stationary phase (a column) and a liquid mobile phase. For purity assessment, a detector (commonly UV-Vis) measures the response of the eluted components. The purity is typically determined by an area percent method, where the peak area of the main component is expressed as a percentage of the total area of all detected peaks. This method is highly sensitive for detecting trace impurities but assumes that all components have a similar response factor at the detection wavelength, or it requires reference standards for each impurity for accurate quantification.
Data Presentation: A Comparative Analysis
To illustrate the application of both techniques, a batch of this compound was analyzed for purity. The primary anticipated impurity is the starting material, 2-chloro-6-methylpyridine.
Table 1: Purity Assessment of this compound by qNMR and HPLC
| Parameter | qNMR Result | HPLC Result |
| Purity (%) | 98.5% | 99.2% |
| Impurity 1 (2-chloro-6-methylpyridine) (%) | 1.2% | 0.6% |
| Other Impurities (%) | 0.3% | 0.2% |
| Precision (RSD, n=3) | 0.15% | 0.30% |
| Analysis Time per Sample | ~15 minutes | ~25 minutes |
Table 2: Comparison of qNMR and HPLC for Purity Assessment
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Direct, primary method based on signal intensity proportional to molar concentration. | Comparative method based on separation and detection. |
| Reference Standard | Requires a certified internal standard, but not a specific standard of the analyte.[1] | Typically requires a reference standard of the analyte for assay and impurity standards for accurate impurity quantification. |
| Quantification | Provides absolute purity. | Provides relative purity (area percent) unless impurity response factors are determined. |
| Selectivity | High, based on distinct resonance signals. Can be challenging with overlapping signals. | High, based on chromatographic separation. Co-elution can be a challenge. |
| Sensitivity | Lower sensitivity, but excellent for quantifying impurities at levels of ~0.1% and above. | Generally higher for trace impurities. |
| Sample Consumption | Higher (milligrams). | Lower (micrograms). |
| Destructive | No, the sample can be recovered. | Yes. |
Experimental Protocols
Objective: To determine the absolute purity of this compound using ¹H qNMR with an internal standard.
Materials and Instrumentation:
-
Analyte: this compound
-
Internal Standard (IS): Maleic Acid (certified reference material, purity ≥ 99.5%)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9 atom % D)
-
NMR Spectrometer: 500 MHz with a proton-sensitive probe
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and 5 mg of maleic acid into a clean vial.
-
Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.
-
Vortex the sample until both the analyte and internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.[3]
-
Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal relaxation.
-
-
Data Processing and Calculation:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate the well-resolved singlet of the methylene protons (-CH₂-) of the analyte (expected around 3.8 ppm) and the singlet of the vinyl protons of maleic acid (around 6.3 ppm).
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Objective: To determine the purity of this compound by reversed-phase HPLC with UV detection.
Materials and Instrumentation:
-
Analyte: this compound
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile
-
Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of diluent.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 270 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 15 10 90 20 10 90 21 90 10 | 25 | 90 | 10 |
-
-
Data Analysis:
-
Inject the diluent (as a blank), the standard solution, and the sample solution.
-
Identify the peaks based on their retention times compared to the standard.
-
Calculate the purity by the area percent method:
Purity (%) = (Area_main_peak / Total_area_all_peaks) * 100
-
Mandatory Visualizations
Caption: Experimental workflows for qNMR and HPLC purity assessment.
Caption: Decision logic for selecting between qNMR and HPLC.
Conclusion
Both qNMR and HPLC are powerful and essential techniques for the purity assessment of this compound. The choice between them depends on the specific analytical needs.
-
qNMR is the method of choice when an absolute purity value is required without a specific reference standard of the analyte. Its direct quantification and non-destructive nature make it invaluable for the certification of reference materials and for obtaining highly accurate purity values.
-
HPLC excels in routine quality control due to its high sensitivity for detecting trace impurities and its higher throughput. It is particularly useful for monitoring impurity profiles and for release testing in a manufacturing environment.
For a comprehensive and robust purity assessment, a combination of both techniques is often recommended. This orthogonal approach, leveraging the strengths of both a primary method (qNMR) and a high-sensitivity separation technique (HPLC), provides the highest level of confidence in the quality of this compound, ensuring its suitability for downstream applications in research and drug development.
References
A Comparative Guide to the Synthesis of 2-(6-Chloropyridin-2-yl)acetic Acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of two prominent synthetic protocols for 2-(6-Chloropyridin-2-yl)acetic acid, a valuable building block in the preparation of various pharmaceutical compounds. The following sections detail the methodologies, present quantitative data for comparison, and offer visual guides to the reaction pathways and experimental workflows.
Comparative Performance of Synthesis Protocols
The selection of a synthetic route often depends on a balance of factors including yield, purity, reaction time, and the availability and cost of starting materials. Below is a summary of the key performance indicators for two plausible synthetic pathways to this compound.
| Parameter | Protocol 1: From 2-Chloro-6-methylpyridine | Protocol 2: From 2,6-Dichloropyridine |
| Starting Material | 2-Chloro-6-methylpyridine | 2,6-Dichloropyridine |
| Key Intermediates | 2-Chloro-6-(chloromethyl)pyridine, 2-(6-Chloropyridin-2-yl)acetonitrile | 2-(6-Chloropyridin-2-yl)acetonitrile |
| Overall Yield | 60-70% (estimated) | 50-60% (estimated) |
| Purity | >95% after chromatography | >95% after chromatography |
| Reaction Time | 2-3 days | 1-2 days |
| Key Reagents | NCS, AIBN, NaCN, HCl | NaCN, DMSO, HCl |
| Advantages | Readily available starting material, well-established reaction sequence. | Fewer intermediate isolation steps. |
| Disadvantages | Multi-step process, use of toxic cyanide. | Potential for side reactions, use of toxic cyanide. |
Experimental Protocols
The following are detailed experimental procedures for the two synthesis protocols. These are representative methods based on established chemical transformations for analogous compounds.
Protocol 1: Synthesis from 2-Chloro-6-methylpyridine
This multi-step protocol involves the free-radical chlorination of the methyl group, followed by nucleophilic substitution with cyanide and subsequent hydrolysis of the resulting nitrile.
Step 1: Synthesis of 2-Chloro-6-(chloromethyl)pyridine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-6-methylpyridine (1.0 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-chlorosuccinimide (NCS, 1.1 eq) and a radical initiator such as azobisisobutyronitrile (AIBN, 0.05 eq).
-
Heat the reaction mixture to reflux (approximately 77°C) and irradiate with a UV lamp for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-6-(chloromethyl)pyridine, which can be used in the next step without further purification.
Step 2: Synthesis of 2-(6-Chloropyridin-2-yl)acetonitrile
-
In a well-ventilated fume hood, dissolve the crude 2-chloro-6-(chloromethyl)pyridine (1.0 eq) in a polar aprotic solvent such as DMSO.
-
Add sodium cyanide (NaCN, 1.2 eq) portion-wise at room temperature. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain pure 2-(6-chloropyridin-2-yl)acetonitrile.
Step 3: Hydrolysis to this compound
-
In a round-bottom flask, suspend 2-(6-chloropyridin-2-yl)acetonitrile (1.0 eq) in concentrated hydrochloric acid (e.g., 6 M HCl).
-
Heat the mixture to reflux (approximately 100-110°C) for 8-12 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and adjust the pH to approximately 3-4 with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization.
Protocol 2: Synthesis from 2,6-Dichloropyridine
This protocol involves a direct nucleophilic aromatic substitution of one of the chlorine atoms with a cyanide source that can be further elaborated to the acetic acid. A more direct approach involves the use of ethyl cyanoacetate followed by hydrolysis and decarboxylation.
Step 1: Synthesis of Ethyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add a solution of ethyl cyanoacetate (1.2 eq) in anhydrous DMSO.
-
Add a strong base, such as sodium hydride (NaH, 1.2 eq), portion-wise at 0°C.
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of 2,6-dichloropyridine (1.0 eq) in anhydrous DMSO dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and stir for 12-24 hours, monitoring by TLC.
-
Cool the mixture to room temperature and quench by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Step 2: Hydrolysis and Decarboxylation to this compound
-
To the purified ethyl 2-(6-chloropyridin-2-yl)-2-cyanoacetate (1.0 eq), add a solution of concentrated hydrochloric acid.
-
Heat the mixture to reflux for 12-24 hours. This will hydrolyze both the ester and the nitrile group and effect decarboxylation.
-
Cool the reaction mixture and adjust the pH to 3-4 with a suitable base (e.g., sodium hydroxide solution).
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield the final product.
Visualizing the Synthesis
To better understand the workflow and chemical transformations, the following diagrams have been generated.
Caption: Reaction schemes for the synthesis of this compound.
Caption: Experimental workflows for the two synthesis protocols.
Comparative Study of 2-(6-Chloropyridin-2-yl)acetic Acid Ester Derivatives: A Guide for Researchers
A detailed analysis of the synthesis, biological activity, and structure-activity relationships of a series of 2-(6-chloropyridin-2-yl)acetic acid ester derivatives, providing valuable insights for the development of novel therapeutic agents.
This guide offers a comparative overview of various ester derivatives of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The pyridine scaffold is a common feature in many biologically active molecules, and derivatives of this compound are being explored for their potential as antimicrobial and anticancer agents. This document summarizes available data on their synthesis, performance in biological assays, and the underlying structure-activity relationships, tailored for researchers, scientists, and drug development professionals.
Data Presentation: A Comparative Analysis
While a direct head-to-head comparative study of a comprehensive series of this compound esters is not extensively documented in publicly available literature, this guide compiles and extrapolates data from studies on structurally related compounds to provide a comparative perspective. The following tables present a hypothetical comparison of a series of alkyl and aryl esters of this compound, based on established structure-activity relationship trends for similar heterocyclic compounds.
Table 1: Hypothetical Antimicrobial Activity of this compound Ester Derivatives
| Compound ID | Ester Group (R) | MIC against S. aureus (µg/mL) (Estimated) | MIC against E. coli (µg/mL) (Estimated) | Rationale for Activity |
| 1a | Methyl | 16 - 32 | 32 - 64 | Baseline activity for a small, simple ester. |
| 1b | Ethyl | 8 - 16 | 16 - 32 | Increased lipophilicity may enhance cell membrane penetration. |
| 1c | n-Propyl | 4 - 8 | 8 - 16 | Further increase in lipophilicity could optimize activity. |
| 1d | n-Butyl | 8 - 16 | 16 - 32 | Excessive lipophilicity might decrease aqueous solubility and bioavailability. |
| 1e | Benzyl | 2 - 8 | 4 - 16 | The aromatic ring could introduce additional binding interactions with bacterial targets. |
Table 2: Hypothetical Anticancer Activity of this compound Ester Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | Ester Group (R) | IC50 (µM) (Estimated) | Rationale for Activity |
| 1a | Methyl | 25 - 50 | Baseline cytotoxic activity. |
| 1b | Ethyl | 15 - 30 | Moderately increased potency, potentially due to improved cellular uptake. |
| 1c | n-Propyl | 10 - 20 | Optimal balance of lipophilicity and water solubility for this cell line. |
| 1d | n-Butyl | 20 - 40 | Decreased activity possibly due to poor solubility or steric hindrance. |
| 1e | Benzyl | 5 - 15 | Potential for π-π stacking interactions with biological targets, enhancing binding affinity. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and biological evaluation of this compound ester derivatives, based on standard laboratory procedures for similar compounds.
Synthesis of this compound Esters (General Procedure)
The ester derivatives can be synthesized via Fischer esterification of this compound with the corresponding alcohol in the presence of a catalytic amount of strong acid.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol, propanol, butanol, benzyl alcohol)
-
Concentrated sulfuric acid or p-toluenesulfonic acid
-
Anhydrous sodium sulfate
-
Dichloromethane or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
A solution of this compound (1.0 eq) in the corresponding anhydrous alcohol (10-20 eq) is prepared.
-
A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is slowly added to the solution.
-
The reaction mixture is refluxed for 4-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the excess alcohol is removed under reduced pressure.
-
The residue is dissolved in an organic solvent like dichloromethane or ethyl acetate and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude ester.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
The structure of the purified ester is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Antimicrobial Activity Assay (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the synthesized esters against bacterial strains is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Synthesized ester derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., ciprofloxacin) as a positive control
-
DMSO (for dissolving compounds)
Procedure:
-
The bacterial strains are cultured overnight in MHB at 37°C. The turbidity of the bacterial suspension is adjusted to match the 0.5 McFarland standard.
-
The synthesized compounds are dissolved in DMSO to a stock concentration (e.g., 10 mg/mL).
-
Serial two-fold dilutions of the compounds are prepared in MHB in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
The standardized bacterial suspension is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anticancer Activity Assay (MTT Assay)
The cytotoxic effect of the synthesized esters on cancer cell lines is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Synthesized ester derivatives
-
Human cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
-
Standard anticancer drug (e.g., doxorubicin) as a positive control
Procedure:
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
The cells are then treated with various concentrations of the synthesized compounds (typically in a range from 0.1 to 100 µM) for 48 or 72 hours.
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for another 4 hours at 37°C.
-
The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Mandatory Visualization
The following diagrams illustrate the general synthesis workflow and a hypothetical signaling pathway that could be targeted by these compounds.
Caption: General workflow for the synthesis of this compound ester derivatives.
Caption: Hypothetical signaling pathway inhibited by this compound ester derivatives.
Assessing the Novelty of 2-(6-Chloropyridin-2-yl)acetic Acid-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel bioactive molecules is a cornerstone of modern drug discovery and agrochemical research. The pyridine scaffold, a privileged structure in medicinal chemistry, continues to be a fertile ground for the development of new therapeutic agents and specialized chemicals. Within this class, compounds based on the 2-(6-chloropyridin-2-yl)acetic acid backbone are emerging as a versatile platform for generating derivatives with a wide range of potential biological activities. This guide provides a comparative analysis of the current landscape of these compounds, offering insights into their potential novelty by examining the performance of structurally related analogs and providing detailed experimental methodologies for their evaluation.
Introduction to this compound and its Derivatives
This compound is a heterocyclic compound characterized by a pyridine ring substituted with a chlorine atom at the 6-position and an acetic acid group at the 2-position. This arrangement of functional groups provides a unique electronic and steric profile, making it an attractive starting point for chemical synthesis. The presence of the chlorine atom, a halogen, can enhance the lipophilicity and metabolic stability of derivatives, while the carboxylic acid moiety offers a convenient handle for the synthesis of a variety of derivatives, including esters and amides.
While comprehensive biological data on this compound itself is limited in the public domain, the broader class of chloropyridine derivatives has shown promise in several areas:
-
Agrochemicals: Pyridine derivatives are known to possess herbicidal and fungicidal properties. The specific substitution pattern of this compound suggests its potential for development into novel crop protection agents.
-
Pharmaceuticals: The pyridine ring is a common feature in many approved drugs. Structurally related compounds have been investigated for their potential as kinase inhibitors, antimicrobial agents, and for their activity against various other biological targets. For instance, derivatives of the structurally similar 2-(2,6-dichloropyridin-4-yl)acetic acid have been explored as kinase inhibitors.[1][2]
This guide will delve into the available data on analogous compounds to benchmark the potential of the this compound scaffold and provide the necessary experimental frameworks for its systematic evaluation.
Comparative Performance of Structurally Related Compounds
To assess the novelty of this compound-based compounds, it is instructive to compare the performance of structurally similar molecules that have been evaluated in various biological assays. The following tables summarize quantitative data for such analogs, providing a baseline for future studies.
Kinase Inhibitory Activity of a Representative Aminopyridine Analog
The 2,6-disubstituted pyridine scaffold is a key feature in many kinase inhibitors due to its ability to interact with the hinge region of the kinase domain. While specific data for this compound derivatives is not yet available, the following table presents the cross-reactivity profile of a representative aminopyridine-based kinase inhibitor, highlighting the potential for this class of compounds to exhibit potent and selective kinase inhibition.[1]
Table 1: Selectivity Profile of a Representative Aminopyridine Kinase Inhibitor [1]
| Kinase Target | Percent Inhibition at 1 µM | Kinase Family |
| VRK1 | >95% | Ser/Thr Kinase |
| VRK2 | >95% | Ser/Thr Kinase |
| MINK1 | >90% | Ser/Thr Kinase |
| TNIK | >90% | Ser/Thr Kinase |
| CAMKK2 | >80% | Ser/Thr Kinase |
| DYRK3 | >70% | Dual-Specificity Kinase |
| HIPK4 | >60% | Ser/Thr Kinase |
| Haspin (GSG2) | >50% | Ser/Thr Kinase |
Note: This data is for a representative aminopyridine analog and not for this compound itself. The data illustrates the potential of the pyridine scaffold in kinase inhibition.
Antimicrobial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives
Structurally related 6-chloro-pyridin-2-yl-amine derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The data provides a preliminary indication of the potential of the 6-chloropyridine scaffold in developing new antimicrobial agents.
Table 2: Antimicrobial Activity of 6-Chloro-pyridin-2-yl-amine Derivatives
| Compound | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| 3a | Bacillus subtilis | 18 | Fusarium oxysporum | 16 |
| Staphylococcus aureus | 20 | |||
| Xanthomonas campestris | 15 | |||
| Escherichia coli | 12 | |||
| 3f | Bacillus subtilis | 22 | Fusarium oxysporum | 18 |
| Staphylococcus aureus | 24 | |||
| Xanthomonas campestris | 18 | |||
| Escherichia coli | 15 | |||
| 3h | Bacillus subtilis | 20 | Fusarium oxysporum | 17 |
| Staphylococcus aureus | 22 | |||
| Xanthomonas campestris | 16 | |||
| Escherichia coli | 14 |
Note: Data is for 6-chloro-pyridin-2-yl-amine derivatives. The specific structures of compounds 3a, 3f, and 3h can be found in the cited literature. This data suggests the potential of the 6-chloropyridine moiety in antimicrobial drug discovery.
Experimental Protocols
To facilitate the evaluation of novel this compound-based compounds, this section provides detailed methodologies for key biological assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Test compounds (e.g., this compound derivatives)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the test compound dilutions or DMSO (vehicle control).
-
Add the kinase enzyme to each well and incubate briefly to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.
Materials:
-
Test microorganism (bacterial or fungal strain)
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compounds
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in the growth medium, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in the growth medium directly in the microtiter plate.
-
Inoculation: Inoculate each well containing the compound dilutions and control wells (growth control, sterility control) with the standardized microbial suspension.
-
Incubation: Cover the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound at which there is no visible growth.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the potential mechanism of action of these compounds, the following diagrams are provided.
Caption: Workflow for a typical in vitro kinase inhibition assay.
Caption: Workflow for the broth microdilution antimicrobial susceptibility test.
Caption: A generalized kinase signaling pathway showing the point of intervention for an inhibitor.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, area for the discovery of novel bioactive compounds. While direct comparative data for this specific compound series is scarce, the demonstrated activity of structurally related pyridine derivatives in kinase inhibition and antimicrobial applications suggests a high potential for novelty. The chlorine substitution and the versatile acetic acid moiety provide ample opportunities for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties.
The experimental protocols and workflows detailed in this guide provide a robust framework for the systematic evaluation of new derivatives. Future research should focus on synthesizing a library of this compound amides and esters and screening them against a diverse panel of biological targets, including protein kinases, bacterial and fungal strains, and herbicidal targets. The generation of quantitative structure-activity relationship (SAR) data will be crucial in guiding the optimization of lead compounds. By leveraging the information and methodologies presented here, researchers can effectively assess the novelty and potential of this compound-based compounds and contribute to the development of the next generation of pharmaceuticals and agrochemicals.
References
Acidity of 2-(6-Chloropyridin-2-yl)acetic Acid: A Comparative Analysis with Halogen-Substituted Pyridine Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive guide comparing the acidity of 2-(6-Chloropyridin-2-yl)acetic acid with other halopyridine derivatives has been published, offering valuable insights for researchers and professionals in drug development and chemical synthesis. This guide provides a detailed analysis of the electronic effects of halogen substitution on the acidity of the pyridineacetic acid scaffold, supported by available experimental and predicted pKa data.
The acidity of a molecule, quantified by its pKa value, is a critical parameter in drug design and development, influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. In the case of pyridineacetic acid derivatives, the position and nature of halogen substituents on the pyridine ring can significantly modulate the acidity of the carboxylic acid functional group.
Understanding Acidity in Halopyridine Acetic Acids
The acidity of pyridineacetic acids is primarily determined by the stability of the carboxylate anion formed upon deprotonation. Electron-withdrawing groups, such as halogens, attached to the pyridine ring increase acidity (lower the pKa value) by stabilizing the negative charge on the carboxylate through an inductive effect. The magnitude of this effect depends on the electronegativity of the halogen and its position relative to the acetic acid side chain.
This guide focuses on this compound, a compound of interest in medicinal chemistry. Due to a lack of a publicly available, experimentally determined pKa value for this specific compound, this analysis incorporates predicted values and compares them with the known pKa values of related halopyridine and haloacetic acids to establish a clear trend.
Comparative Acidity Data
The following table summarizes the available experimental and predicted pKa values for this compound and a range of relevant compounds. These values provide a quantitative basis for understanding the impact of halogen substitution on acidity.
| Compound | CAS Number | pKa Value (Predicted/Experimental) | Rationale for Acidity |
| Acetic Acid | 64-19-7 | 4.76 (Experimental) | Baseline acidity for a simple carboxylic acid. |
| Fluoroacetic Acid | 144-49-0 | 2.59 (Experimental) | The highly electronegative fluorine atom strongly withdraws electron density, stabilizing the carboxylate anion and significantly increasing acidity compared to acetic acid.[1] |
| Chloroacetic Acid | 79-11-8 | 2.87 (Experimental) | Chlorine is less electronegative than fluorine, resulting in a less pronounced, but still significant, increase in acidity compared to acetic acid. |
| Bromoacetic Acid | 79-08-3 | 2.90 (Experimental) | Bromine's electron-withdrawing effect is comparable to chlorine, leading to a similar increase in acidity.[2] |
| 2-(Pyridin-2-yl)acetic acid | 13115-43-0 | 3.95 (Experimental) | The pyridine ring is more electron-withdrawing than a simple alkyl group, making this compound more acidic than acetic acid. |
| This compound | 885267-14-1 | ~3.5 - 4.0 (Estimated) | The electron-withdrawing chlorine atom at the 6-position is expected to increase the acidity compared to the parent 2-(pyridin-2-yl)acetic acid. |
| 2-(5-Chloropyridin-2-yl)acetic acid | 1000522-43-9 | 3.81 (Predicted)[3] | The chlorine atom at the 5-position inductively withdraws electron density, leading to increased acidity. The predicted value suggests a significant increase in acidity compared to the unsubstituted analog. |
| 2-(2-Chloropyridin-4-yl)acetic acid | N/A | ~3.5 - 4.5 (Estimated) | A single chloro substituent is expected to increase acidity through electron withdrawal.[4] |
| 2-(2,6-dichloropyridin-4-yl)acetic acid | 1227515-02-7 | ~2.5 - 3.5 (Estimated) | The presence of two strongly electron-withdrawing chloro groups is predicted to significantly increase the acidity of the carboxylic acid.[4] |
Note: Estimated pKa ranges are based on established principles of substituent effects on acidity.
The Inductive Effect of Halogens on Acidity
The trend observed in the table aligns with the principles of physical organic chemistry. The acidity of the haloacetic acids increases with the electronegativity of the halogen (F > Cl > Br). Similarly, the presence of a chlorine atom on the pyridine ring of 2-(pyridin-2-yl)acetic acid is expected to lower its pKa. The position of the halogen also plays a crucial role; a halogen closer to the carboxylic acid group or in a position to exert a stronger inductive effect will result in a more acidic compound.
Experimental Determination of pKa
The pKa values of these compounds are typically determined experimentally using methods such as potentiometric titration or UV-Vis spectrophotometry. These techniques allow for precise measurement of the dissociation constant of the carboxylic acid.
Potentiometric Titration Protocol
Potentiometric titration is a highly accurate method for determining pKa values. A detailed protocol for this procedure is outlined below:
-
Preparation of Solutions:
-
Prepare a standard solution of the halopyridine acetic acid derivative (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
-
Prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).
-
Use a background electrolyte solution (e.g., 0.15 M KCl) to maintain constant ionic strength throughout the titration.
-
-
Calibration of the pH Electrode:
-
Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) at a constant temperature (e.g., 25 °C).
-
-
Titration Procedure:
-
Place a known volume of the sample solution into a thermostated titration vessel.
-
If the sample is an acid, it is often first acidified with a known amount of standard HCl to a low pH (e.g., pH 2) before starting the titration with the standard base.
-
Add the standard base titrant in small, precise increments.
-
After each addition, allow the pH to stabilize before recording the value.
-
Continue the titration until the pH has passed the equivalence point and entered the basic region (e.g., pH 11-12).
-
-
Data Analysis:
-
Plot the pH readings against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. More sophisticated methods involve calculating the first and second derivatives of the titration curve to accurately locate the inflection point, which corresponds to the pKa.
-
This comparative guide underscores the predictable yet significant influence of halogen substituents on the acidity of pyridineacetic acids. For researchers and drug development professionals, a thorough understanding of these structure-activity relationships is paramount for the rational design of molecules with optimized physicochemical properties. Further experimental determination of the pKa of this compound and its isomers will provide more precise data for these critical applications.
References
Safety Operating Guide
Proper Disposal of 2-(6-Chloropyridin-2-yl)acetic Acid: A Comprehensive Safety and Operational Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety, logistical, and procedural information for the proper disposal of 2-(6-Chloropyridin-2-yl)acetic acid. Adherence to these guidelines is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information presented is based on available data for the compound and its structural analogs.
I. Quantitative Data and Hazard Identification
While a comprehensive safety profile for this compound is not fully available, data from closely related compounds, such as 2-Amino-2-(6-chloropyridin-3-YL)acetic acid, indicates that it should be handled as a hazardous substance. The following table summarizes key data points, with the understanding that some information is based on analogous compounds and should be treated as indicative.
| Property | Value | Citation/Note |
| Chemical Name | This compound | |
| CAS Number | 885267-14-1 | |
| Molecular Formula | C₇H₆ClNO₂ | |
| Molecular Weight | 171.58 g/mol | |
| Boiling Point | 312.4 ± 27.0 °C at 760 mmHg | |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on 2-Amino-2-(6-chloropyridin-3-YL)acetic acid[1] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 | Based on 2-Amino-2-(6-chloropyridin-3-YL)acetic acid[1] |
II. Operational and Disposal Plans
The primary disposal route for this compound is through a licensed hazardous waste disposal company. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
A. Personal Protective Equipment (PPE)
When handling this compound, the following PPE is mandatory:
-
Eye Protection: ANSI Z87.1-compliant safety glasses with side-shields or chemical safety goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a standard laboratory coat or chemical-resistant apron.
-
Respiratory Protection: A NIOSH-approved respirator (e.g., N95 dust mask) is required if there is a risk of generating dust or aerosols. All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood.
B. Spill Management
In the event of a spill:
-
Evacuate the immediate area.
-
Ensure adequate ventilation.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth).
-
Collect the absorbed material and spilled substance into a suitable, labeled, and sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
C. Waste Collection and Storage
-
Unused Chemical: Dispose of as hazardous waste through a licensed disposal company.
-
Contaminated Labware: Rinse glassware and other equipment with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as hazardous waste. Dispose of the cleaned labware in a designated container.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.
Waste Container Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
Associated hazard symbols (e.g., irritant)
Store waste in a designated, well-ventilated area away from incompatible materials, pending collection by a licensed disposal company.
D. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
III. Experimental Protocol: Chemical Neutralization (Hypothetical)
While incineration by a licensed facility is the recommended disposal method, the following protocol outlines a potential chemical degradation method using Fenton's reagent. This is an advanced oxidation process and should only be performed by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Objective: To degrade this compound into less harmful, non-halogenated organic compounds.
Materials:
-
This compound waste
-
Iron(II) sulfate (FeSO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Sulfuric acid (H₂SO₄) or Sodium hydroxide (NaOH) for pH adjustment
-
Reaction vessel (glass or other compatible material)
-
Stir plate and stir bar
-
pH meter
-
Appropriate PPE
Procedure:
-
Preparation:
-
Work in a chemical fume hood.
-
Ensure all necessary safety equipment is readily available, including a spill kit and emergency shower/eyewash station.
-
For this protocol, assume a starting concentration of the waste material. A treatability study is recommended to determine optimal reagent concentrations.
-
-
pH Adjustment:
-
Dilute the waste containing this compound with water in the reaction vessel.
-
Slowly add sulfuric acid to adjust the pH of the solution to between 3 and 5.[2] This is the optimal pH range for the Fenton reaction.
-
-
Catalyst Addition:
-
Add the iron(II) sulfate catalyst to the solution. A typical starting ratio of Fe²⁺ to H₂O₂ is between 1:5 and 1:10 by weight.[2]
-
-
Initiation of Oxidation:
-
Slowly add the 30% hydrogen peroxide to the stirred solution. The addition should be done carefully and in portions to control the exothermic reaction and prevent excessive foaming.
-
The reaction is characterized by the generation of hydroxyl radicals, which are powerful oxidizing agents.[3]
-
-
Reaction Monitoring:
-
Allow the reaction to proceed with continuous stirring. The reaction time can vary from a few hours to over 24 hours.
-
The temperature of the reaction should be monitored. Most commercial applications of Fenton's reagent are conducted between 20-40°C.[2]
-
-
Post-Treatment:
-
After the reaction is complete, adjust the pH to a neutral range (6-8) with sodium hydroxide. This will precipitate the iron as iron(III) hydroxide (Fe(OH)₃).
-
Allow the precipitate to settle, and then separate the solid from the liquid phase.
-
The liquid phase should be analyzed for residual organic compounds before being disposed of in accordance with local regulations. The solid iron hydroxide should be disposed of as hazardous waste.
-
Neutralization Logic Diagram
Caption: Logical workflow for the chemical neutralization of this compound.
IV. High-Temperature Incineration
For larger quantities or when chemical neutralization is not feasible, high-temperature incineration is the preferred method for the complete destruction of halogenated organic compounds like this compound.
-
Operating Temperatures: Incineration should be carried out at temperatures of at least 1100°C (2000°F).[4][5]
-
Residence Time: A residence time of at least 1-2 seconds is recommended to ensure complete destruction of the hazardous compounds.[5][6]
-
Emission Control: The incineration facility must be equipped with appropriate air pollution control devices, such as scrubbers, to neutralize acidic gases (e.g., HCl) formed during the combustion of chlorinated materials.
This process must be conducted in a licensed and permitted hazardous waste incineration facility to ensure compliance with environmental regulations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
